molecular formula C11H13NO3 B195670 Ethyl 4-acetamidobenzoate CAS No. 5338-44-3

Ethyl 4-acetamidobenzoate

Cat. No.: B195670
CAS No.: 5338-44-3
M. Wt: 207.23 g/mol
InChI Key: NHLOBHNRBWKNIO-UHFFFAOYSA-N
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Description

N-Acetyl Benzocaine is a reagent that is used in the synthesis of DAMPA-d3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLOBHNRBWKNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277615
Record name Ethyl-4-acetamidobenzoate
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5338-44-3
Record name 5338-44-3
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Record name Ethyl 4-(acetamido)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a chemical compound of significant interest in medicinal chemistry and drug development. It is a derivative of ethyl 4-aminobenzoate (benzocaine), a widely used local anesthetic. The acetylation of the amino group modifies the compound's physicochemical properties, which can influence its biological activity, metabolism, and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms N-Acetylbenzocaine, 4-(Acetylamino)benzoic acid ethyl ester, Ethyl p-acetamidobenzoate[2]
Molecular Formula C₁₁H₁₃NO₃[2]
Molecular Weight 207.23 g/mol [1]
Appearance Solid
Melting Point 153.0 to 157.0 °C
Boiling Point 390.8 °C at 760 mmHg
Density 1.171 g/cm³
Solubility Soluble in ethanol, chloroform, and ether.
InChI InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)[1][2]
InChIKey NHLOBHNRBWKNIO-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C[1][2]
CAS Number 5338-44-3[2]

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below.

Figure 1. Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the acetylation of its precursor, ethyl 4-aminobenzoate (benzocaine), using acetic anhydride.

Materials:

  • Ethyl 4-aminobenzoate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.0 equivalent) in anhydrous pyridine.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization, for example, from an ethanol/water mixture.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Dissolve in Pyridine Dissolve in Pyridine Ethyl 4-aminobenzoate->Dissolve in Pyridine Step 1 Cool to 0 C Cool to 0 C Dissolve in Pyridine->Cool to 0 C Step 2 Add Acetic Anhydride Add Acetic Anhydride Cool to 0 C->Add Acetic Anhydride Step 3 Stir at RT Stir at RT Add Acetic Anhydride->Stir at RT Step 4 Dilute with DCM/EtOAc Dilute with DCM/EtOAc Stir at RT->Dilute with DCM/EtOAc Step 5 Wash with HCl Wash with HCl Dilute with DCM/EtOAc->Wash with HCl Step 6 Wash with NaHCO3 Wash with NaHCO3 Wash with HCl->Wash with NaHCO3 Step 7 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Step 8 Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Step 9 Recrystallization Recrystallization Dry and Concentrate->Recrystallization Step 10 This compound This compound Recrystallization->this compound Final

Figure 2. Experimental workflow for the synthesis of this compound.
Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be adapted for the analysis of this compound, similar to the method used for the related compound, 4-acetamidobenzoic acid.[4]

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.

  • Mobile Phase: A gradient mixture of acetonitrile (MeCN) and water with an acidic modifier. For example, a mixture of MeCN, water, and phosphoric acid can be used.[4] For mass spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[4]

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

  • Application: This method is suitable for purity determination, quantification in various matrices, and for monitoring reaction progress. The method can be scaled for preparative separation to isolate impurities.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

  • Column: A fused silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) is typically used.

  • Injector: Split/splitless injection is common, with the injector temperature set high enough to ensure complete volatilization of the analyte without degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from other components in the sample matrix.

  • Detector: A mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Sample Preparation: Samples may need to be dissolved in a suitable volatile solvent and may require derivatization depending on the specific analytical goals, though for this compound, direct analysis is often possible.

Logical Relationships in Synthesis

The synthesis of this compound is logically derived from the common starting material, p-aminobenzoic acid (PABA). This multi-step synthesis involves two key transformations: esterification and acetylation.

G PABA p-Aminobenzoic Acid (PABA) Benzocaine Ethyl 4-aminobenzoate (Benzocaine) PABA->Benzocaine Fischer Esterification (Ethanol, Acid Catalyst) Acetamidobenzoate This compound Benzocaine->Acetamidobenzoate Acetylation (Acetic Anhydride)

References

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate (CAS Number: 5338-44-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a chemical compound with the CAS number 5338-44-3. It is a derivative of benzocaine, a widely used local anesthetic. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of this compound. While direct and extensive research on the specific biological activities and mechanisms of action of this compound is limited, this guide explores the pharmacological context of its parent compound, benzocaine, and the potential implications of N-acetylation on its biological profile. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.[1][2]

PropertyValueReference
CAS Number 5338-44-3[2]
Molecular Formula C₁₁H₁₃NO₃[2]
Molecular Weight 207.23 g/mol [2]
Melting Point 147-149 °C
Boiling Point 390.8 °C at 760 mmHg (Predicted)
Solubility Soluble in ethanol, chloroform, and ether. Sparingly soluble in water.[1]
Appearance White crystalline powder[1]
IUPAC Name This compound[2]
Synonyms N-Acetylbenzocaine, 4-Carbethoxyacetanilide, Ethyl p-acetamidobenzoate[3]

Synthesis and Purification

Synthesis Protocol: Acetylation of Ethyl 4-aminobenzoate (Benzocaine)

A common method for the synthesis of this compound is through the acetylation of its precursor, Ethyl 4-aminobenzoate (benzocaine), using acetic anhydride.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Acetylation: While stirring the solution, slowly add acetic anhydride (1.1 equivalents).

  • Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Quenching: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Precipitation: The crude this compound will precipitate out of the solution.

  • Filtration: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Ethyl 4-aminobenzoate D Dissolution & Acetylation A->D B Acetic Anhydride B->D C Glacial Acetic Acid C->D E Reflux D->E Heating F Quenching in Ice Water E->F Cooling G Precipitation F->G H Vacuum Filtration & Washing G->H I Drying H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Purification Protocol: Recrystallization

Recrystallization is a standard technique to purify the crude product. The choice of solvent is critical for effective purification.

Experimental Protocol:

  • Solvent Selection: Based on solubility data, ethanol is a suitable solvent for the recrystallization of this compound. The compound should be highly soluble in hot ethanol and poorly soluble in cold ethanol.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound will start to form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals to obtain the final product.

Biological Activity and Mechanism of Action (Inferred)

Local Anesthetic Potential

Benzocaine, the precursor to this compound, is a well-established local anesthetic. Its mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal membrane. By blocking these channels, benzocaine prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This inhibition of nerve impulse transmission results in a loss of sensation in the area of application.

The N-acetylation of the primary aromatic amine group in benzocaine to form this compound would significantly alter the molecule's electronic and steric properties. This chemical modification is expected to reduce the basicity of the nitrogen atom, which could, in turn, affect its interaction with the sodium channel. It is plausible that N-acetylation may decrease the local anesthetic potency compared to benzocaine.

Potential Anti-inflammatory and Analgesic Properties

N-acetylation is a common metabolic pathway for many drugs containing primary aromatic amine groups. In some cases, N-acetylation can lead to metabolites with altered or even enhanced pharmacological activities. For instance, the N-acetylation of some aromatic amines has been associated with anti-inflammatory or analgesic effects. While there is no direct evidence for this compound, this remains a potential area for future investigation.

Diagram of Potential Mechanism of Action (Inferred from Benzocaine):

G cluster_membrane Neuronal Membrane A Voltage-Gated Sodium Channel D Inhibition of Na+ Influx A->D Prevents B Sodium Ion (Na+) B->A Influx C This compound (Potential Modulator) C->A Potential Blockade E Blocked Nerve Impulse Transmission D->E F Analgesia / Anesthesia E->F

Caption: Inferred mechanism of action based on the parent compound, benzocaine.

Future Research Directions

The current body of knowledge on this compound is limited, presenting several opportunities for future research:

  • Pharmacological Screening: A comprehensive screening of this compound for various biological activities, including local anesthetic, anti-inflammatory, and analgesic properties, is warranted.

  • Mechanism of Action Studies: Should any significant biological activity be identified, detailed mechanistic studies, including investigations into its effects on specific ion channels or inflammatory pathways, would be the next logical step.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for evaluating its potential as a therapeutic agent.

  • Toxicological Evaluation: A thorough toxicological assessment is necessary to determine the safety profile of the compound.

Conclusion

This compound is a readily synthesizable derivative of benzocaine with well-defined physicochemical properties. While its biological profile remains largely unexplored, the known pharmacology of its parent compound provides a basis for inferring potential, albeit likely attenuated, local anesthetic activity. The impact of N-acetylation on other potential pharmacological effects, such as anti-inflammatory or analgesic properties, represents an open area for investigation. This technical guide consolidates the available information and provides a framework to stimulate and guide future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-acetamidobenzoate, also known to as N-Acetylbenzocaine. The document details its chemical synonyms, physical and chemical properties, and provides an experimental protocol for its synthesis and characterization.

Synonyms

This compound is known by several other names in scientific literature and chemical databases. These include:

  • N-Acetylbenzocaine

  • 4-(Acetylamino)-Benzoic Acid Ethyl Ester

  • p-(Acetylamino)benzoic acid ethyl ester

  • Benzoic acid, 4-(acetylamino)-, ethyl ester

  • Ethyl p-acetamidobenzoate

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
CAS Number 5338-44-3[1]
Appearance White powder[2]
Melting Point 153.0 to 157.0 °C
Boiling Point 390.8 °C at 760 mmHg
Density 1.171 g/cm³

Experimental Protocols

A common method for the synthesis of this compound is the acetylation of Benzocaine (Ethyl 4-aminobenzoate) using acetic anhydride.[2]

Materials:

  • Benzocaine (Ethyl 4-aminobenzoate)

  • Acetic anhydride

  • Deionized water

  • Sodium carbonate (solid)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed tube, heat a mixture of Benzocaine (243 mg, 1.47 mmol) and 2.0 mL of acetic anhydride at 75°C for 30 minutes.[2]

  • After cooling the reaction mixture, quench the reaction by adding 10 mL of deionized water.[2]

  • Neutralize the mixture to a pH of 8 by the careful addition of solid sodium carbonate.[2]

  • Extract the aqueous mixture with two 10 mL portions of chloroform.[2]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[2]

  • Evaporate the solvent under vacuum to yield the final product as a white powder. The reported yield for this procedure is 82%.[2]

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

Gas Chromatography/Mass Spectrometry (GC/MS):

  • GC/MS analysis can be used to determine the purity of the synthesized compound and confirm its molecular weight. The mass spectrum of this compound shows a molecular ion peak at m/z 207.[1]

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H stretch, C=O stretch of the ester and amide, and aromatic C-H bonds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons, and the acetyl group protons.[3]

The following table summarizes the key spectral data for this compound.

TechniqueKey DataReference
Mass Spec (EI) Molecular Ion (M⁺): 207 m/z[1]
¹H NMR Chemical shifts (ppm) for aromatic, ethyl, and acetyl protons.[3]
IR Characteristic peaks for N-H, C=O (ester and amide), and aromatic C-H functional groups.[2]

Experimental Workflow and Synthesis Diagram

The following diagrams illustrate the synthesis of this compound from Benzocaine and the subsequent characterization workflow.

Synthesis_of_Ethyl_4_acetamidobenzoate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Benzocaine Benzocaine (Ethyl 4-aminobenzoate) ReactionVessel Heat at 75°C (30 minutes) Benzocaine->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Quenching Quench with Water ReactionVessel->Quenching Cool Neutralization Neutralize with Na₂CO₃ Quenching->Neutralization Extraction Extract with Chloroform Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation FinalProduct This compound (White Powder) Evaporation->FinalProduct

Synthesis of this compound.

Characterization_Workflow start Synthesized This compound gcms GC/MS Analysis start->gcms ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr data_analysis Data Analysis and Structure Confirmation gcms->data_analysis ir->data_analysis nmr->data_analysis

Characterization workflow for this compound.

References

Physical and chemical properties of N-Acetylbenzocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylbenzocaine, the N-acetylated metabolite of the widely used local anesthetic benzocaine, has garnered increasing interest within the scientific community.[1][2] While benzocaine's mechanism of action is well-documented, a thorough understanding of its metabolites is crucial for a complete pharmacological and toxicological profile. This technical guide provides an in-depth overview of the physical and chemical properties of N-Acetylbenzocaine, its synthesis, and its biological activity, with a focus on its interaction with ion channels. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Physical and Chemical Properties

N-Acetylbenzocaine is a white to off-white solid.[3] Its core chemical identifiers and physicochemical properties are summarized in the tables below. It is important to note that some physical properties, such as the boiling point and pKa, are predicted values, and conflicting melting point ranges have been reported in the literature.

Table 1: General and Chemical Properties of N-Acetylbenzocaine

PropertyValueSource(s)
IUPAC Name Ethyl 4-acetamidobenzoate[4][5]
Synonyms 4-Carbethoxyacetanilide, Ethyl N-acetyl-4-aminobenzoate[4]
CAS Number 5338-44-3[3]
Molecular Formula C₁₁H₁₃NO₃[3]
Molecular Weight 207.23 g/mol [3]
Appearance White to Off-White Solid[3]

Table 2: Physicochemical Properties of N-Acetylbenzocaine

PropertyValueSource(s)
Melting Point 103 – 105 °C or 181 °C[6]
Boiling Point 390.8 ± 25.0 °C (Predicted)[6]
Solubility Chloroform (Slightly)[6]
pKa 14.59 ± 0.70 (Predicted)[6]

Spectroscopic Data

The structural elucidation of N-Acetylbenzocaine is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H-NMR and ¹³C-NMR Spectral Data of N-Acetylbenzocaine in CDCl₃ [7]

Assignment ¹H-NMR (ppm) ¹³C-NMR (ppm)
Benzene Ring
C1-128.9
C2, C68.00 d (8.5 Hz)130.8
C3, C57.60 d (8.5 Hz)118.7
C4-142.0
Ethyl Ester Group
O-CH₂-CH₃4.36 q (7.2 Hz)60.9
O-CH₂-CH₃1.38 t (7.2 Hz)14.4
N-Acetyl Group
NH-C(C=O)-CH₃-168.5
NH-C(C=O)-CH₃2.21 s24.8

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data of N-Acetylbenzocaine

Spectroscopic Technique Key Peaks/Fragments Source(s)
Infrared (IR) Spectroscopy Amide C=O stretch: ~1680 cm⁻¹N-H stretch: ~3330 cm⁻¹[2]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 207Fragment: m/z 43 (suggesting acetyl group)[2]

Experimental Protocols

Synthesis of N-Acetylbenzocaine

N-Acetylbenzocaine can be synthesized from its parent compound, benzocaine, through acetylation.[2]

Materials:

  • Benzocaine

  • Acetic anhydride

  • Sodium carbonate (solid)

  • Chloroform

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Heat a mixture of benzocaine (e.g., 243 mg, 1.47 mmol) and acetic anhydride (e.g., 2.0 mL) in a sealed tube at 75°C for 30 minutes.[2]

  • After cooling, quench the reaction by adding 10 mL of water.[2]

  • Neutralize the solution to a pH of 8 by adding solid sodium carbonate.[2]

  • Extract the aqueous solution with two 10 mL portions of chloroform.[2]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[2]

  • Evaporate the solvent under vacuum to obtain N-Acetylbenzocaine as a white powder.[2]

G Synthesis Workflow for N-Acetylbenzocaine cluster_reactants Reactants Benzocaine Benzocaine Reaction Acetylation (Heat at 75°C, 30 min) Benzocaine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Quenching Quenching (Addition of Water) Reaction->Quenching Neutralization Neutralization (pH 8 with Na₂CO₃) Quenching->Neutralization Extraction Extraction (Chloroform) Neutralization->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Evaporation Evaporation Drying->Evaporation Product N-Acetylbenzocaine (White Powder) Evaporation->Product

Caption: Synthesis of N-Acetylbenzocaine from benzocaine.
Analytical Characterization

The identity and purity of synthesized N-Acetylbenzocaine can be confirmed using the following analytical techniques:

  • Gas Chromatography/Mass Spectrometry (GC/MS): To determine the retention time and confirm the molecular weight and fragmentation pattern.[2]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide and ester moieties.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the chemical shifts and splitting patterns of protons and carbons.[7]

Biological Activity and Mechanism of Action

N-Acetylbenzocaine is recognized as a biologically active metabolite of benzocaine.[1] Like its parent compound, its pharmacological effects are primarily attributed to the modulation of ion channel activity.

Interaction with Voltage-Gated Ion Channels

Local anesthetics, including benzocaine and likely its N-acetylated metabolite, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[8][9] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of action potentials, thereby blocking nerve impulses.[10][11] N-Acetylbenzocaine has been shown to decrease both sodium and potassium conductance, suggesting a similar mechanism of action to other local anesthetics that can also interact with potassium channels.[8]

G Proposed Mechanism of Action for N-Acetylbenzocaine cluster_membrane Neuronal Membrane NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Blocked Voltage-Gated Na+ Channel (Blocked State) NaChannel_Open->NaChannel_Blocked Induces conformational change ActionPotential Action Potential Propagation NaChannel_Open->ActionPotential Allows Na+ influx NoActionPotential Inhibition of Action Potential NaChannel_Blocked->NoActionPotential Prevents Na+ influx NAcetylbenzocaine N-Acetylbenzocaine NAcetylbenzocaine->NaChannel_Open Binds to channel

Caption: N-Acetylbenzocaine blocks sodium channels to inhibit nerve impulses.
Experimental Protocol for Assessing Ion Channel Activity

The effect of N-Acetylbenzocaine on ion channels can be investigated using the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents through channels in the cell membrane.

Materials and Methods (Generalized):

  • Cell Line: A suitable cell line expressing the target ion channel (e.g., HEK293 cells stably transfected with a specific sodium or potassium channel subtype).[12]

  • Patch-Clamp Setup: An electrophysiology rig including a microscope, micromanipulators, an amplifier, and data acquisition software.

  • Solutions:

    • Extracellular (Bath) Solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose), with the pH adjusted to 7.4.[13]

    • Intracellular (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., KF, KCl, EGTA, HEPES), with the pH adjusted to 7.2.[13]

    • N-Acetylbenzocaine Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the extracellular solution.

Procedure:

  • Culture the cells expressing the target ion channel on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Form a high-resistance seal (giga-seal) between the tip of a glass micropipette filled with the intracellular solution and the membrane of a single cell.

  • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell recording configuration.

  • Apply a series of voltage steps (voltage protocol) to the cell membrane to elicit ion currents through the target channels and record the baseline currents.[12]

  • Perfuse the cell with the extracellular solution containing different concentrations of N-Acetylbenzocaine.

  • Repeat the voltage protocol and record the ion currents in the presence of the compound.

  • Analyze the data to determine the effect of N-Acetylbenzocaine on the channel's properties, such as current amplitude and gating kinetics, to determine its inhibitory concentration (IC₅₀).

G Workflow for Ion Channel Activity Assay CellCulture Cell Culture (Expressing Ion Channel) PatchClamp Whole-Cell Patch-Clamp Configuration CellCulture->PatchClamp BaselineRecording Record Baseline Ion Currents PatchClamp->BaselineRecording DrugApplication Apply N-Acetylbenzocaine BaselineRecording->DrugApplication PostDrugRecording Record Ion Currents with Drug DrugApplication->PostDrugRecording DataAnalysis Data Analysis (e.g., IC₅₀ determination) PostDrugRecording->DataAnalysis

Caption: Experimental workflow for assessing N-Acetylbenzocaine's effect on ion channels.

Conclusion

This technical guide has provided a detailed overview of the physical, chemical, and biological properties of N-Acetylbenzocaine. The provided data and protocols offer a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. Further investigation into the quantitative physical properties, such as solubility and pKa, and a more detailed elucidation of its specific interactions with various ion channel subtypes will be crucial for a comprehensive understanding of this active metabolite.

References

Technical Guide: Physicochemical Properties of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise overview of the fundamental physicochemical properties of Ethyl 4-acetamidobenzoate, a compound of interest in various research and development applications. The primary focus is on its molecular formula and molecular weight, presented in a clear, tabular format for ease of reference. Additionally, a logical workflow for the determination of these properties is provided.

Core Molecular Data

This compound is an organic compound that can be identified by several key quantitative descriptors. These fundamental properties are crucial for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[1][2][3][4][5]
Molecular Weight 207.23 g/mol [1][2][3][4]
Monoisotopic Mass 207.08954328 Da[1]
CAS Number 5338-44-3[2][3][4][5]

Methodological Workflow for Property Determination

The determination of a compound's molecular formula and weight follows a structured analytical process. This typically involves computational prediction based on a known structure, followed by experimental verification.

G cluster_computational Computational Analysis cluster_experimental Experimental Verification structure Postulated 2D Structure (e.g., from synthesis) formula Elemental Composition (Derive Molecular Formula) structure->formula Count Atoms mw_calc Theoretical Molecular Weight (Calculate from Formula) formula->mw_calc Sum Atomic Weights formula_exp Experimental Formula formula->formula_exp Compare & Validate mw_exp Experimental Mass mw_calc->mw_exp Compare & Validate sample Synthesized Sample of This compound ms Mass Spectrometry (MS) sample->ms elemental Elemental Analysis sample->elemental ms->mw_exp elemental->formula_exp

References

Spectroscopic Characterization of Ethyl 4-acetamidobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-acetamidobenzoate (also known as N-Acetylbenzocaine), a key organic compound with applications in pharmaceutical research and development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₃NO₃[1][2]

  • Molecular Weight: 207.23 g/mol [1]

  • CAS Number: 5338-44-3[2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search resultsAromatic Protons
Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search resultsNH Proton
Data not explicitly found in search resultsQuartet2H-OCH₂CH₃
Data not explicitly found in search resultsSinglet3H-COCH₃
Data not explicitly found in search resultsTriplet3H-OCH₂CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsC=O (Ester)
Data not explicitly found in search resultsC=O (Amide)
Data not explicitly found in search resultsAromatic Carbons
Data not explicitly found in search results-OCH₂CH₃
Data not explicitly found in search results-COCH₃
Data not explicitly found in search results-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained using the KBr wafer technique.[1]

Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
Data not explicitly found in search resultsN-H Stretch
Data not explicitly found in search resultsC-H Stretch (Aromatic)
Data not explicitly found in search resultsC-H Stretch (Aliphatic)
Data not explicitly found in search resultsC=O Stretch (Ester)
Data not explicitly found in search resultsC=O Stretch (Amide I)
Data not explicitly found in search resultsN-H Bend (Amide II)
Data not explicitly found in search resultsC-O Stretch
Data not explicitly found in search resultsAromatic C=C Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
20753.33[M]⁺ (Molecular Ion)
16599.99[M - C₂H₂O]⁺
12093.77[M - C₂H₂O - CH₃CO]⁺
16222.33Fragment
4320.24[CH₃CO]⁺

Mass Spectrometry Data (Chemical Ionization - CI)

m/zRelative IntensityAssignment
208999[M+H]⁺
209135[M+H+1]⁺
20790[M]⁺
16522Fragment
12019Fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Sample Preparation (for Solid Samples)
  • Sample Preparation: For ¹H NMR, 5-25 mg of the solid sample is typically required, while 50-100 mg is needed for ¹³C NMR.[3] The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: The solid can be dissolved in a small vial before being transferred to the NMR tube using a Pasteur pipette.[3] This allows for treatments like heating or vortexing to ensure complete dissolution.

  • Filtration: It is crucial to filter out any particulate matter from the sample solution before transferring it to the NMR tube to avoid interference with the shimming process.[3]

  • Transfer to NMR Tube: The final solution is transferred to a clean, unscratched NMR tube.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Grinding: 1-2 mg of the solid sample is finely ground in an agate mortar.[4]

  • Mixing with KBr: The ground sample is then thoroughly mixed with 100-200 mg of spectroscopy-grade potassium bromide (KBr) powder.[4] It is essential to work quickly to minimize moisture absorption by the KBr.[4]

  • Pellet Formation: The mixture is placed in a pellet-forming die and compressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[5]

  • Analysis: The KBr pellet is then placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet is typically run for correction.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane, hexane, or methanol.[6] Samples dissolved in water are not suitable for direct GC-MS analysis.[6]

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.[6] The sample is vaporized in the heated injector port.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.

  • Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization) and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum for each component.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound (Solid) Dissolved_Sample Dissolved in Deuterated Solvent Sample->Dissolved_Sample Dissolution KBr_Mixture Ground with KBr Sample->KBr_Mixture Grinding GC_Sample Diluted in Volatile Solvent Sample->GC_Sample Dilution NMR NMR Spectrometer Dissolved_Sample->NMR FTIR FTIR Spectrometer KBr_Mixture->FTIR GCMS GC-MS System GC_Sample->GCMS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Safety and handling of Ethyl 4-acetamidobenzoate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Ethyl 4-acetamidobenzoate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound that serves as a valuable intermediate in various synthetic pathways within pharmaceutical and chemical research. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is essential for ensuring the safety of personnel and the integrity of research. This guide provides a detailed overview of the safety and handling protocols for this compound in a laboratory setting.

Hazard Identification and Classification

While a complete GHS classification for this compound is not widely available, one supplier has indicated the GHS pictogram GHS07 (Exclamation Mark) and the hazard statement H302: Harmful if swallowed. Based on the structure and data for the related compound, Ethyl 4-aminobenzoate, it is prudent to handle it as a substance that may cause skin and eye irritation.

Potential Health Effects:

  • Ingestion: May be harmful if swallowed.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Appearance Solid[2]
Melting Point 153.0 to 157.0 °C
Boiling Point 390.8 °C at 760 mmHg
Density 1.171 g/cm³
Flash Point 190.2 °C

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Store in a tightly sealed container.

Exposure Controls and Personal Protective Equipment (PPE)

A systematic approach to selecting PPE is crucial. The following diagram illustrates a logical workflow for this process.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_implementation Use and Maintenance A Identify Chemical and Task B Review Safety Data Sheet (SDS) and other reliable sources A->B C Assess Routes of Exposure (Inhalation, Skin, Eyes) B->C D Eye and Face Protection (Safety glasses, Goggles, Face shield) C->D E Hand Protection (Chemical-resistant gloves, e.g., Nitrile) C->E F Body Protection (Lab coat, Apron) C->F G Respiratory Protection (Use in fume hood, Respirator if needed) C->G H Inspect PPE before use E->H I Ensure proper fit H->I J Don and Doff correctly I->J K Clean and store or dispose of properly J->K

Caption: Workflow for the selection and use of Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a standard laboratory coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated by thermal decomposition.

  • Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following flowchart outlines the general procedure for responding to a solid chemical spill in the laboratory.

Spill_Response_Workflow A Spill Occurs B Alert others in the area A->B C Assess the spill size and risk B->C D Is the spill large or high-risk? C->D E Evacuate the area Call EHS/Emergency Services D->E Yes F Don appropriate PPE (Gloves, Goggles, Lab Coat) D->F No G Cover the spill with a damp paper towel to prevent dust generation F->G H Carefully sweep the material into a dustpan G->H I Transfer to a labeled, sealable waste container H->I J Decontaminate the spill area with soap and water I->J K Dispose of waste and contaminated PPE as hazardous waste J->K L Wash hands thoroughly K->L

Caption: General workflow for responding to a solid chemical spill.

Procedure for a small spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (safety goggles, gloves, lab coat).

  • To avoid generating dust, gently cover the spill with a damp paper towel.[2]

  • Carefully sweep or wipe up the material and place it into a suitable, labeled, and sealed container for disposal.

  • Clean the spill area with soap and water.

  • Dispose of the collected waste and contaminated cleaning materials as hazardous waste according to institutional and local regulations.

For large spills, evacuate the area and contact your institution's EHS department immediately.

Toxicological Information

Specific toxicological data for this compound is limited. The oral LD50 is not available in the searched literature.[4] For the parent compound, Ethyl 4-aminobenzoate, the oral LD50 in rats is 3042 mg/kg, and in mice, it is 2500 mg/kg.[1][5] This suggests that the parent compound has relatively low acute toxicity. However, the acetylated form should be handled with care until more specific data is available.

Stability and Reactivity

  • Chemical Stability: Stable under normal laboratory conditions.

  • Conditions to Avoid: Excess heat and generation of dust.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of a substance like this compound are governed by standardized methods. Below are outlines of such protocols.

A. Determination of Flash Point (Closed-Cup Method - adapted from ASTM D93)

This method is a generalized procedure for determining the flash point of a solid.

  • Objective: To determine the lowest temperature at which the vapor of the substance can ignite.

  • Apparatus: Pensky-Martens closed-cup tester.

  • Procedure:

    • Place the solid sample into the test cup of the apparatus.

    • Heat the sample at a slow, constant rate.

    • At specified temperature intervals, introduce an ignition source (a small flame) into the vapor space above the sample.

    • Record the temperature at which a distinct flash is observed inside the cup. This is the flash point.

  • Safety Precautions: The experiment should be conducted in a well-ventilated area or a fume hood. Standard PPE should be worn.

B. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (adapted from OECD Test Guideline 425)

This is a standardized method to estimate the LD50 of a substance with a reduced number of animals.

  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • Animals are fasted before dosing.

    • A single animal is dosed with the test substance at a level just below the best estimate of the LD50.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

    • This sequential dosing continues, with dose adjustments based on the outcome for the previous animal.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • The LD50 is calculated from the results using the maximum likelihood method.

  • Ethical Considerations: This method is designed to minimize the number of animals used while still providing a statistically valid estimate of the LD50. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of down the drain or in regular trash.

This guide provides a framework for the safe handling of this compound in a laboratory setting. Researchers should always prioritize safety and seek additional information and guidance when necessary.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a derivative of benzocaine, a widely used local anesthetic. The acetamido group significantly alters the molecule's polarity and hydrogen bonding capabilities compared to the parent amino compound, thereby influencing its solubility in various solvents. Understanding the solubility of this compound is crucial for a range of applications, including drug formulation, purification, and the development of analytical methods. This technical guide provides a comprehensive overview of the solubility of this compound, detailing experimental protocols for its determination and discussing the expected solubility trends based on its chemical structure.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a variety of common solvents. This represents a notable data gap for this compound. However, based on the solubility of the structurally related compound, 4-acetamidobenzoic acid, and general principles of solubility, we can infer expected trends. 4-acetamidobenzoic acid exhibits higher solubility in polar protic solvents like alcohols compared to non-polar or aprotic solvents. It is anticipated that this compound would follow a similar pattern, with good solubility in alcohols (methanol, ethanol), and moderate to good solubility in polar aprotic solvents like acetone and ethyl acetate, and low solubility in water and non-polar solvents.

To facilitate future research and data comparison, the following tables are provided as templates for presenting experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
Methanol
Ethanol
Acetone
Ethyl Acetate
Water
[Other Solvents]

Table 2: Temperature Dependence of this compound Solubility in a Specific Solvent

Temperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)

Experimental Protocols

Accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a classical and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

  • Equilibration: The container is agitated (e.g., using a mechanical shaker or a magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred. The filtration should be performed at the same temperature as the equilibration to avoid any temperature-induced precipitation or dissolution.

  • Solvent Evaporation and Weighing: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed container (e.g., a glass vial or an evaporating dish). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Determination of Solute Mass: The container with the dried residue (this compound) is weighed again. The mass of the dissolved solute is the difference between the final and initial weights of the container.

  • Calculation of Solubility: The solubility is then calculated and expressed in the desired units (e.g., g/100 mL, mol/L).

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a sensitive and rapid method for determining the concentration of a solute in a solution, which can then be used to calculate its solubility. This method is particularly useful for compounds that have a chromophore and absorb light in the UV-Vis range.

Methodology:

  • Determination of Molar Absorptivity:

    • A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • A calibration curve of absorbance versus concentration is plotted. The slope of the linear portion of the curve represents the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

  • Preparation and Analysis of Saturated Solution:

    • A saturated solution of this compound is prepared using the shake-flask method as described in the gravimetric protocol (Steps 1-4).

    • A clear aliquot of the filtered saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at λmax.

  • Calculation of Solubility:

    • The concentration of the diluted solution is determined from the calibration curve.

    • The concentration of the original saturated solution (i.e., the solubility) is then calculated by taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric and UV-Visible spectrophotometry methods.

experimental_workflow cluster_preparation Saturated Solution Preparation cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Visible Spectrophotometry prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate in a constant temperature bath with agitation prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 prep4 Filter supernatant at constant temperature prep3->prep4 grav1 Transfer a known volume/mass of filtered solution to a pre-weighed container prep4->grav1 For Gravimetric Analysis uv2 Dilute a known volume of the filtered saturated solution prep4->uv2 For UV-Vis Analysis grav2 Evaporate the solvent grav1->grav2 grav3 Weigh the container with the dried residue grav2->grav3 grav4 Calculate the mass of the dissolved solute grav3->grav4 grav5 Calculate Solubility (g/100mL, mol/L) grav4->grav5 uv1 Prepare a calibration curve with known concentrations of the compound uv3 Measure the absorbance of the diluted solution at λmax uv2->uv3 uv4 Determine concentration from the calibration curve uv3->uv4 uv5 Calculate Solubility (mol/L) uv4->uv5

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides the necessary framework for its determination. The detailed experimental protocols for the gravimetric and UV-Visible spectrophotometry methods offer robust approaches for researchers to generate reliable solubility data. The provided templates for data presentation will ensure consistency and facilitate comparison across different studies. A systematic investigation of the solubility of this compound in a range of solvents will be a valuable contribution to the fields of pharmaceutical sciences and chemical research, enabling better formulation strategies and a deeper understanding of its physicochemical properties.

Unveiling the Potential: A Technical Guide to Ethyl 4-acetamidobenzoate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a compound of growing interest within the scientific community. While structurally related to the common local anesthetic benzocaine, its unique properties and potential as a versatile chemical intermediate are paving the way for new research applications. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, biological activity, and potential as a building block for novel molecules, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research. Key data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
CAS Number 5338-44-3[2][3]
Appearance White to off-white powder or crystalline solid[4]
Melting Point 153.0 to 157.0 °C[2]
Boiling Point 390.8 °C at 760 mmHg[2]
Solubility Soluble in ethanol, chloroform, and ether. Slightly soluble in fatty oils and very slightly soluble in water.[5]
IUPAC Name This compound[1]

Synthesis of this compound

This compound can be readily synthesized from its parent compound, benzocaine (Ethyl 4-aminobenzoate), through an acetylation reaction. A typical laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis from Benzocaine

Materials:

  • Benzocaine (Ethyl 4-aminobenzoate)

  • Acetic anhydride

  • Chloroform

  • Sodium carbonate (solid)

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a sealed tube, benzocaine (1.47 mmol) is heated with acetic anhydride (2.0 mL) at 75°C for 30 minutes.[6]

  • The reaction mixture is then cooled, and the reaction is quenched by the addition of water (10 mL).[6]

  • Solid sodium carbonate is added to the mixture until the pH reaches 8.[6]

  • The aqueous mixture is extracted with chloroform (2 x 10 mL).[6]

  • The combined organic extracts are dried over anhydrous sodium sulfate.[6]

  • The solvent is removed by evaporation under reduced pressure to yield this compound as a white powder.[6]

Synthesis_of_Ethyl_4_acetamidobenzoate cluster_reagents Reagents & Conditions Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Reaction Benzocaine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Heat 75°C Quenching Quenching (H₂O, Na₂CO₃) Heat->Quenching Extraction Extraction (Chloroform) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Evaporation Drying->Evaporation Product This compound Evaporation->Product Reaction->Heat Benzocaine_Mechanism_of_Action cluster_neuron Neuron Na_channel Voltage-gated Sodium Channel Na_influx Na⁺ Influx Na_channel->Na_influx Nerve_impulse Nerve Impulse (Pain Signal) Depolarization Membrane Depolarization Depolarization->Nerve_impulse generates Na_influx->Depolarization leads to Benzocaine Benzocaine / This compound Block Blockade Benzocaine->Block Block->Na_channel

References

Ethyl 4-acetamidobenzoate as a derivative of 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-acetamidobenzoate as a Derivative of 4-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant derivative of 4-aminobenzoic acid (PABA). It covers the synthesis, physicochemical properties, spectroscopic characterization, and applications of this compound, with a focus on its relevance in research and drug development.

Introduction to 4-Aminobenzoic Acid (PABA) and its Derivatives

4-Aminobenzoic acid, commonly known as PABA, is an organic compound consisting of a benzene ring substituted with amino and carboxyl groups in the para position.[1] While essential for folic acid synthesis in many microorganisms, it is not required by humans.[2][3] This metabolic difference makes PABA and its derivatives valuable targets for developing antimicrobial agents.[2][3][4] PABA derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, and are structurally present in about 1.5% of commercial drugs.[1][2][5]

This compound, also known as N-Acetylbenzocaine, is a key derivative formed through the acetylation of the amino group and the esterification of the carboxyl group of PABA.[6][7] This modification significantly alters the compound's chemical properties and biological activity, making it a subject of interest for medicinal chemistry and pharmaceutical development.

Synthesis Pathway

The synthesis of this compound from 4-aminobenzoic acid is a two-step process. First, the amino group of PABA is acetylated to protect it and form 4-acetamidobenzoic acid. Second, the carboxyl group of the intermediate is esterified with ethanol to yield the final product.

G PABA 4-Aminobenzoic Acid Intermediate 4-Acetamidobenzoic Acid PABA->Intermediate Step 1: Acetylation Product This compound Intermediate->Product Step 2: Fischer Esterification Reagent1 Acetic Anhydride Reagent1->PABA Reagent2 Ethanol, H₂SO₄ (cat.) Reagent2->Intermediate

Caption: Synthesis workflow for this compound from 4-Aminobenzoic Acid.

Physicochemical and Spectroscopic Data

The structural modifications from PABA to this compound result in distinct physical and chemical properties.

Table 1: Physicochemical Properties
PropertyValueReferences
IUPAC Name This compound[6]
Synonyms N-Acetylbenzocaine, Ethyl p-acetamidobenzoate[6][7]
CAS Number 5338-44-3[6][7]
Molecular Formula C₁₁H₁₃NO₃[6][7]
Molecular Weight 207.23 g/mol [6]
Appearance White crystalline solid[8]
Melting Point 260-263 °C (for 4-acetamidobenzoic acid)[9]
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water.[8][10]
Table 2: Spectroscopic Characterization Data
TechniqueFunctional GroupCharacteristic Peak/SignalReferences
FT-IR (cm⁻¹) N-H (Amide)~3337[9]
C=O (Amide)~1667[9]
C=O (Ester)~1708-1710[9]
C-O (Ester)~1280[11]
¹H NMR (ppm) -NH (Amide)~7.12 (s, 1H)[9]
Aromatic -CH~7.45-8.32 (m, 4H)[9]
Ester -CH₂-~4.3 (q, 2H)[12]
Acetyl -CH₃~2.04 (s, 3H)[9]
Ethyl -CH₃~1.3 (t, 3H)[12]
¹³C NMR (ppm) C=O (Amide)~168.7[9]
C=O (Ester)~165.2[9]
Aromatic -C~117-148[9]
Ester -CH₂-~61.0
Acetyl -CH₃~23.6[9]
Ethyl -CH₃~14.5

Note: NMR chemical shifts (ppm) are approximate and can vary based on the solvent used.

Applications in Drug Development and Research

The structural relationship between PABA, its anesthetic derivative Benzocaine, and this compound is crucial for understanding its applications.

G cluster_0 Core Structure cluster_1 Active Pharmaceutical Ingredient (API) cluster_2 Derivative / Metabolite cluster_3 Applications PABA 4-Aminobenzoic Acid (PABA) Biological Precursor Benzocaine Ethyl 4-aminobenzoate (Benzocaine) Local Anesthetic PABA->Benzocaine Esterification Acetamido This compound (N-Acetylbenzocaine) Benzocaine->Acetamido Acetylation (Metabolism/Synthesis) App1 Intermediate for Synthesis Acetamido->App1 App2 Metabolic Stability Studies Acetamido->App2 App3 Impurity Standard Acetamido->App3 App4 Bioactivity Screening Acetamido->App4

Caption: Logical relationships and applications of this compound.

  • Pharmaceutical Intermediate: this compound serves as a versatile building block in organic synthesis. The ester and amide groups provide reactive sites for creating more complex molecules with potential therapeutic value.[13]

  • Metabolism Studies: Acetylation is a key metabolic pathway for drugs containing primary aromatic amine groups, often mediated by N-acetyltransferase (NAT) enzymes.[14][15] Studying this compound helps in understanding the metabolism, pharmacokinetics, and potential toxicity of Benzocaine and related anesthetic drugs.[15]

  • Impurity Standard: In the manufacturing of Benzocaine (Ethyl 4-aminobenzoate), this compound can be present as an impurity.[7] Therefore, it is used as a certified reference material for quality control and assurance in the pharmaceutical industry.

  • Bioactivity Screening: As a derivative of PABA, which is known for a range of biological effects, this compound and its analogues are candidates for screening for novel antimicrobial and cytotoxic activities.[3][4] The acetamido group can modulate lipophilicity and hydrogen bonding potential, influencing how the molecule interacts with biological targets.

Detailed Experimental Protocols

A. Synthesis of this compound

Step 1: Synthesis of 4-acetamidobenzoic acid (Acetylation)

  • Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent like glacial acetic acid or DMF in a round-bottom flask.[9][14]

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Reaction: Heat the mixture gently under reflux for 1-2 hours.

  • Precipitation: Cool the reaction mixture and pour it into cold water. The white solid product, 4-acetamidobenzoic acid, will precipitate.[9]

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. A yield of approximately 72% can be expected.[9]

Step 2: Synthesis of this compound (Esterification)

  • Setup: Place the dried 4-acetamidobenzoic acid (1 equivalent) and absolute ethanol (a significant excess, e.g., 10 equivalents) in a round-bottom flask equipped with a reflux condenser.[16]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.[16]

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[16]

  • Workup: After cooling, pour the reaction mixture into a beaker of cold water.

  • Neutralization: Slowly add a 10% sodium carbonate solution to neutralize the sulfuric acid catalyst until the evolution of CO₂ gas ceases and the pH is basic.[16] The product, this compound, will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure crystals. Dry the final product.

B. Characterization Protocols
  • Thin-Layer Chromatography (TLC):

    • Purpose: To monitor reaction completion and assess product purity.

    • Stationary Phase: Silica gel plate.

    • Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 6:4 v/v) or ethyl acetate and hexane is commonly used.[9]

    • Visualization: UV lamp (254 nm) and/or iodine chamber. The starting material and product should have different Rf values.

  • Melting Point Determination:

    • Purpose: To identify the compound and assess its purity.

    • Procedure: A small amount of the dried, crystalline product is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range close to the literature value indicates high purity.

  • Spectroscopy Sample Preparation:

    • Infrared (IR) Spectroscopy: The solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), and placed in an NMR tube.[9]

Conclusion

This compound is a chemically and biologically significant derivative of 4-aminobenzoic acid. Its synthesis involves fundamental organic reactions, and its structure provides a platform for diverse applications, from serving as a key intermediate in the synthesis of novel compounds to being an essential tool in the metabolic studies and quality control of existing pharmaceuticals like Benzocaine. This guide provides the foundational technical information required by professionals in the chemical and pharmaceutical sciences to effectively work with and understand this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-acetamidobenzoate from ethyl 4-aminobenzoate via N-acetylation. The procedure employs acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. This application note includes a comprehensive experimental procedure, tables of quantitative data, and characterization of the final product. These guidelines are intended for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic molecules and active pharmaceutical ingredients. It is prepared by the acetylation of the primary amino group of ethyl 4-aminobenzoate (also known as benzocaine), a widely used topical anesthetic. The N-acetylation reaction is a fundamental transformation in organic synthesis that serves to protect the amino group or to introduce an acetamido functional group, which can alter the biological activity and physicochemical properties of the parent molecule. This protocol outlines a straightforward and efficient method for this synthesis.

Reaction Scheme

The overall reaction involves the treatment of ethyl 4-aminobenzoate with acetic anhydride, where the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This results in the formation of an acetamido group and acetic acid as a byproduct.

Reaction Scheme

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine

This protocol utilizes pyridine as both the solvent and the base to neutralize the acetic acid byproduct generated during the reaction.

Materials:

  • Ethyl 4-aminobenzoate

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue
Starting MaterialEthyl 4-aminobenzoate
ReagentsAcetic Anhydride, Pyridine
SolventPyridine
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield85-95%[1]
Purification MethodRecrystallization

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[2]
Molecular Weight 207.23 g/mol [2]
Appearance White crystalline powder
Melting Point 153-157 °C[3]
¹H NMR (CDCl₃, ppm) δ 7.99 (d, 2H), 7.61 (d, 2H), 4.36 (q, 2H), 2.19 (s, 3H), 1.39 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 168.4, 166.5, 142.1, 130.8, 125.3, 118.9, 61.1, 24.8, 14.4
IR (KBr, cm⁻¹) 3300-3400 (N-H stretch), 1690 (C=O ester stretch), 1670 (C=O amide stretch), 1600 (C=C aromatic stretch), 1540 (N-H bend)[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ethyl 4-aminobenzoate in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at Room Temperature (2-4 hours) C->D E Dilute with DCM/ Ethyl Acetate D->E Reaction Completion (TLC) F Wash with 1M HCl, NaHCO₃, Brine E->F G Dry with MgSO₄/ Na₂SO₄ F->G H Evaporate Solvent G->H I Recrystallize H->I J Pure Ethyl 4-acetamidobenzoate I->J

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship Diagram

This diagram shows the logical connection between the starting material, the key transformation, and the final product.

logical_relationship start Ethyl 4-aminobenzoate (Starting Material) process N-Acetylation (Acetic Anhydride, Pyridine) start->process product This compound (Final Product) process->product

Caption: Synthesis of this compound from Ethyl 4-aminobenzoate.

References

Application Note: Protocol for the N-acetylation of Ethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences or to modify the biological activity of molecules. This protocol details the N-acetylation of ethyl 4-aminobenzoate, also known as benzocaine, a widely used local anesthetic. The procedure involves the reaction of ethyl 4-aminobenzoate with acetic anhydride to yield ethyl 4-acetamidobenzoate. This derivative is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The straightforward and efficient protocol provided herein is suitable for laboratory-scale synthesis and can be monitored by thin-layer chromatography (TLC).

Data Presentation

The following table summarizes the key physical and chemical properties of the reactant, reagent, and product involved in the N-acetylation of ethyl 4-aminobenzoate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.19[1]88-90
Acetic AnhydrideC₄H₆O₃102.09-73
This compoundC₁₁H₁₃NO₃207.23[2]110-111

Experimental Protocol

This protocol describes the N-acetylation of ethyl 4-aminobenzoate using acetic anhydride in the presence of a base.

Materials and Reagents:

  • Ethyl 4-aminobenzoate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous pyridine.

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. While stirring, slowly add acetic anhydride (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[3] The product, this compound, should have a different Rf value than the starting material, ethyl 4-aminobenzoate.

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with 1 M HCl to remove the pyridine.

    • Next, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude this compound from an ethanol-water mixture to obtain the pure product.[4]

  • Characterization: Dry the purified crystals and determine the yield and melting point. The identity and purity of the product can be further confirmed by spectroscopic methods such as IR and NMR.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ethyl 4-aminobenzoate in Pyridine B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at Room Temperature (2-4 hours) C->D E Dilute with DCM/ Ethyl Acetate D->E Reaction Completion (TLC) F Wash with 1M HCl, NaHCO3, Brine E->F G Dry and Evaporate Solvent F->G H Recrystallize from Ethanol/Water G->H I Characterize Product H->I

Caption: Experimental workflow for the N-acetylation of ethyl 4-aminobenzoate.

signaling_pathway reactant Ethyl 4-aminobenzoate (Amine) product This compound (Amide) reactant->product N-Acetylation reagent Acetic Anhydride (Acetylating Agent) reagent->product byproduct Acetic Acid reagent->byproduct

Caption: Reaction pathway for the N-acetylation of ethyl 4-aminobenzoate.

References

The Versatility of Ethyl 4-Acetamidobenzoate in Organic Synthesis: A Gateway to Pharmaceuticals and Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Ethyl 4-acetamidobenzoate, a readily available derivative of 4-aminobenzoic acid, serves as a pivotal building block in the landscape of organic synthesis. Its utility stems from the presence of two key functional groups: an ethyl ester and an acetamido group. The latter acts as a protecting group for the aromatic amine, allowing for selective transformations at other positions of the molecule before its removal to unmask the reactive amino functionality. This strategic protection is instrumental in the synthesis of a diverse array of molecules, ranging from widely used local anesthetics to complex heterocyclic scaffolds with potential biological activities.

This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, showcasing the use of this compound as a precursor in the synthesis of Benzocaine, Schiff bases, and azo dyes.

Key Applications:

  • Synthesis of Local Anesthetics: this compound is a key intermediate in the synthesis of Ethyl 4-aminobenzoate, commonly known as Benzocaine. The acetamido group provides a stable protecting group that can be efficiently removed under hydrolytic conditions.

  • Precursor for Heterocyclic Compounds: Following deprotection, the resulting Ethyl 4-aminobenzoate is a versatile precursor for the synthesis of various heterocyclic compounds, including Schiff bases, which are known to exhibit a wide range of biological activities.

  • Building Block for Azo Dyes: The deprotected amine can be readily diazotized and coupled with various aromatic compounds to generate a library of azo dyes, which have applications in materials science and as analytical reagents.

Chemical Properties and Reactions:

The core of this compound's utility lies in the selective deprotection of the acetamido group to reveal the primary aromatic amine. This is typically achieved through acid or base-catalyzed hydrolysis.

Application 1: Synthesis of Benzocaine (Ethyl 4-aminobenzoate)

One of the most prominent applications of this compound is its role as a precursor in the synthesis of Benzocaine, a widely used topical local anesthetic.[1] The synthesis involves the hydrolysis of the acetamido group to yield the free amine.

Experimental Workflow: Hydrolysis of this compound

start This compound reagents Acid or Base (e.g., HCl or NaOH) Heat start->reagents 1. hydrolysis Hydrolysis (Deprotection) reagents->hydrolysis 2. product Ethyl 4-aminobenzoate (Benzocaine) hydrolysis->product 3. workup Neutralization & Extraction product->workup 4. purification Recrystallization workup->purification 5. final_product Pure Benzocaine purification->final_product 6.

Caption: Workflow for the synthesis of Benzocaine.

Quantitative Data for Benzocaine Synthesis
StepReactantReagentProductYield (%)Purity (%)Reference
HydrolysisThis compoundHCl (aq)Ethyl 4-aminobenzoate>90 (expected)>98 (after recrystallization)Adapted from[2]
Esterificationp-Aminobenzoic AcidEthanol, H₂SO₄Ethyl 4-aminobenzoate98High[3]
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from the hydrolysis of 4-acetamidobenzoic acid, a closely related substrate.[2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place this compound (10.0 g, 0.048 mol).

  • Addition of Acid: Add 50 mL of 3 M hydrochloric acid.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure Ethyl 4-aminobenzoate (Benzocaine) as a white solid.

Application 2: Synthesis of Schiff Bases

Ethyl 4-aminobenzoate, obtained from the hydrolysis of this compound, is a valuable precursor for the synthesis of Schiff bases. These compounds are formed by the condensation of the primary amine with an aldehyde or ketone and are investigated for their potential pharmacological activities.[4]

Experimental Workflow: Synthesis of Schiff Bases

start Ethyl 4-aminobenzoate aldehyde Substituted Aldehyde start->aldehyde 1. catalyst Glacial Acetic Acid (catalyst) aldehyde->catalyst 2. reflux Reflux in Ethanol catalyst->reflux 3. schiff_base Schiff Base reflux->schiff_base 4. cooling Cooling & Precipitation schiff_base->cooling 5. filtration Filtration & Washing cooling->filtration 6. final_product Pure Schiff Base filtration->final_product 7.

Caption: Workflow for Schiff base synthesis.

Quantitative Data for a Representative Schiff Base Synthesis
Reactant 1Reactant 2ProductYield (%)Reference
Ethyl 4-aminobenzoateSalicylaldehydeEthyl 4-((2-hydroxybenzylidene)amino)benzoate85[4]
Experimental Protocol: Synthesis of Ethyl 4-((2-hydroxybenzylidene)amino)benzoate

This protocol is based on a general procedure for the synthesis of Schiff bases from Ethyl 4-aminobenzoate.[4]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve Ethyl 4-aminobenzoate (1.65 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition of Aldehyde and Catalyst: To this solution, add salicylaldehyde (1.22 g, 10 mmol) followed by a few drops of glacial acetic acid as a catalyst.

  • Reflux: Attach a reflux condenser and heat the reaction mixture at reflux for 4-6 hours.

  • Product Isolation: Upon cooling to room temperature, a solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to afford the pure Schiff base. Further purification can be achieved by recrystallization from ethanol.

Application 3: Synthesis of Azo Dyes

The primary amine of Ethyl 4-aminobenzoate can be converted into a diazonium salt, which can then be coupled with an electron-rich aromatic compound to form an azo dye. Azo dyes are a large and important class of colored organic compounds.

Experimental Workflow: Synthesis of an Azo Dye

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start Ethyl 4-aminobenzoate reagents_diazo NaNO₂ / HCl (aq) 0-5 °C start->reagents_diazo diazonium Diazonium Salt Intermediate reagents_diazo->diazonium coupling_partner Coupling Partner (e.g., Naphthalen-2-ol) diazonium->coupling_partner Coupling Reaction azo_dye Azo Dye Product coupling_partner->azo_dye

Caption: Workflow for Azo Dye synthesis.

Quantitative Data for a Representative Azo Dye Synthesis
Diazonium Salt PrecursorCoupling PartnerProductYield (%)Reference
4-Aminobenzoic acid2-Naphthol4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acidHighGeneral Procedure
Experimental Protocol: Synthesis of an Azo Dye from Ethyl 4-aminobenzoate

This is a general procedure for the synthesis of an azo dye.

Part A: Diazotization of Ethyl 4-aminobenzoate

  • Amine Solution: Dissolve Ethyl 4-aminobenzoate (1.65 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a 100 mL beaker, warming gently if necessary. Cool the solution to 0-5 °C in an ice bath.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.70 g, 10.1 mmol) in 5 mL of cold water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Part B: Azo Coupling

  • Coupling Partner Solution: Dissolve a suitable coupling partner, for example, 2-naphthol (1.44 g, 10 mmol), in 20 mL of 10% aqueous sodium hydroxide solution in a 250 mL beaker, and cool to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete reaction. Collect the azo dye by vacuum filtration, wash thoroughly with cold water, and dry.

These application notes demonstrate the significant utility of this compound as a versatile and valuable building block in organic synthesis, providing access to a wide range of important molecules for the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Ethyl 4-acetamidobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-acetamidobenzoate (also known as N-acetylbenzocaine) in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various therapeutic agents and its derivatives have shown promising biological activities.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol [1]
CAS Number 5338-44-3
Appearance White to off-white crystalline powder
Melting Point 147-150 °C
Solubility Soluble in ethanol, acetone, and ethyl acetate. Sparingly soluble in water.
IUPAC Name This compound

Applications in Medicinal Chemistry

This compound is a versatile building block in the synthesis of a variety of biologically active molecules.

2.1. Intermediate for Local Anesthetics:

The 4-aminobenzoate scaffold is a well-established pharmacophore for local anesthetic activity. This compound, upon deacetylation to ethyl 4-aminobenzoate (benzocaine), serves as a precursor for the synthesis of more complex local anesthetics. The discovery of procaine highlighted the significance of the 4-aminobenzoate structure in the development of these drugs.[2][3]

2.2. Precursor for Antitussive Agents:

This compound is a key starting material in the synthesis of Benzonatate, a non-narcotic oral antitussive drug. The synthesis involves the N-alkylation of the corresponding amine with a polyethylene glycol chain.

2.3. Scaffold for Antimicrobial Agents:

Derivatives of 4-acetamidobenzoic acid have been synthesized and evaluated for their antimicrobial properties. For instance, Schiff base derivatives have shown activity against various bacterial strains.

2.4. Foundation for Analgesic and Anti-inflammatory Drugs:

The structural motif of 4-acetamidobenzoate is related to non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to possess analgesic activity, suggesting that the acetamido group can be a key feature for this pharmacological effect.[4][5] The anti-inflammatory mechanism of related p-aminobenzoic acid derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Experimental Protocols

3.1. Synthesis of this compound

This is a two-step synthesis starting from 4-aminobenzoic acid.

Step 1: Fischer Esterification of 4-Aminobenzoic Acid to Ethyl 4-aminobenzoate (Benzocaine)

  • Materials: 4-aminobenzoic acid, absolute ethanol, concentrated sulfuric acid, sodium carbonate solution.

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminobenzoic acid in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, slowly neutralize the mixture with a saturated solution of sodium carbonate until effervescence ceases.

    • The product, ethyl 4-aminobenzoate, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize from ethanol to obtain pure ethyl 4-aminobenzoate.

Step 2: Acetylation of Ethyl 4-aminobenzoate

  • Materials: Ethyl 4-aminobenzoate, acetic anhydride, pyridine or sodium acetate, water.

  • Procedure:

    • Dissolve ethyl 4-aminobenzoate in acetic anhydride.

    • Add a catalytic amount of pyridine or a molar equivalent of sodium acetate.

    • Stir the mixture at room temperature or gentle warming for 1-2 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

G Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Acetylation 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid Ethyl_4-aminobenzoate Ethyl_4-aminobenzoate 4-Aminobenzoic_Acid->Ethyl_4-aminobenzoate Ethanol, H₂SO₄ (cat.), Reflux Ethyl_4-aminobenzoate_2 Ethyl 4-aminobenzoate Ethyl_4-acetamidobenzoate Ethyl_4-acetamidobenzoate Ethyl_4-aminobenzoate_2->Ethyl_4-acetamidobenzoate Acetic Anhydride, Pyridine

Synthetic pathway for this compound.

3.2. Protocol for Evaluating Antimicrobial Activity (MIC Assay)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of derivatives.

  • Materials: Test compound (dissolved in a suitable solvent like DMSO), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth to achieve a range of concentrations.

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

3.3. Protocol for Evaluating Antioxidant Activity (DPPH Assay)

This protocol determines the free radical scavenging activity of the compound.

  • Materials: Test compound, DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, methanol, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare serial dilutions of the test compound in methanol in a 96-well plate.

    • Add a freshly prepared DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A blank (methanol) and a control (DPPH solution without the test compound) should be included.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.[2][6][7][8][9]

Quantitative Data

The following table summarizes the available quantitative data for derivatives of this compound.

Compound/DerivativeAssayOrganism/TargetResultReference
Ethyl S-ester of 4-acetylaminobenzenethiosulfonic acidMICStaphylococcus aureus ATCC 653862.5 µg/cm³ (pH 7.0)
Ethyl S-ester of 4-acetylaminobenzenethiosulfonic acidMICEnterococcus faecalis IMB B-749762.5 µg/cm³ (pH 7.0)
Ethyl 4-[(4-methylbenzyl)oxy] benzoate complexCytotoxicity (LC50)Brine shrimp nauplii39.88 µg/mL
Schiff bases of 4-aminobenzoic acidMICMethicillin-resistant Staphylococcus aureusfrom 15.62 µM[6]
Schiff bases of 4-aminobenzoic acidIC50HepG2 cancer cell line≥ 15.0 µM[6]

Signaling Pathways and Mechanisms of Action

Inferred Anti-inflammatory and Analgesic Mechanism:

Derivatives of p-aminobenzoic acid are known to exhibit anti-inflammatory and analgesic properties, likely through the inhibition of the cyclooxygenase (COX) enzymes. This pathway is a major target for many NSAIDs.

G Inferred Anti-inflammatory Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX_Enzymes->Prostaglandins Ethyl_4_acetamidobenzoate_Derivative This compound Derivative Ethyl_4_acetamidobenzoate_Derivative->COX_Enzymes Inhibition G Drug Discovery Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological Screening (e.g., Antimicrobial, Antioxidant) Characterization->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

References

Application Notes and Protocols: Ethyl 4-Acetamidobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 4-acetamidobenzoate as a strategic protecting group for the amine functionality in multi-step organic synthesis. Detailed protocols for both the protection (acetylation) of ethyl 4-aminobenzoate and the deprotection (hydrolysis) of this compound are provided, along with quantitative data and a practical example of its application.

Introduction to this compound as a Protecting Group

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the selective reaction of one functional group in the presence of others is a common challenge. The amino group of ethyl 4-aminobenzoate (also known as benzocaine) is a potent activating group and a nucleophile, which can lead to undesired side reactions during electrophilic aromatic substitution or other transformations on the benzene ring or the ester moiety.

To circumvent this, the amino group can be reversibly protected as an acetamide. The resulting this compound possesses a less nucleophilic and less activating acetamido group. This "taming" of the amine's reactivity allows for more controlled and selective reactions at other positions of the molecule. The acetyl protecting group can then be readily removed under acidic or basic conditions to regenerate the free amine.

Data Presentation

The following tables summarize the key quantitative data for the protection and deprotection reactions.

Table 1: N-Acetylation of Ethyl 4-Aminobenzoate

ParameterValueReference
Reactants Ethyl 4-aminobenzoate, Acetic Anhydride[1]
Solvent Pyridine or Glacial Acetic Acid[1]
Base/Catalyst Pyridine or Sodium Acetate[1][2]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 30 minutes - 4 hours[1]
Typical Yield 85-95%[1]

Table 2: Hydrolysis of this compound

ParameterValueReference
Reactants This compound, Acid or Base[3][4]
Acidic Conditions Dilute HCl or H₂SO₄, heat under reflux[3][4]
Basic Conditions Dilute NaOH or KOH, heat under reflux[3]
Reaction Type Reversible (acidic), Irreversible (basic)[3]
Typical Yield High (approaching 100% with excess reagent)[5]

Experimental Protocols

Protocol 1: N-Acetylation of Ethyl 4-Aminobenzoate

This protocol describes the protection of the amino group of ethyl 4-aminobenzoate using acetic anhydride in pyridine.

Materials:

  • Ethyl 4-aminobenzoate

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization, typically from an ethanol/water mixture.

Protocol 2: Hydrolysis of this compound (Acid-Catalyzed)

This protocol describes the deprotection of the acetamido group under acidic conditions to regenerate ethyl 4-aminobenzoate.

Materials:

  • This compound

  • Dilute Hydrochloric Acid or Sulfuric Acid (e.g., 2 M)

  • Sodium Bicarbonate (solid or saturated solution)

  • Ethyl Acetate or other suitable organic solvent for extraction

  • Standard laboratory glassware for reflux and extraction

  • Heating mantle

  • Magnetic stirrer and stir plate

Procedure:

  • In a round-bottom flask, place this compound and add an excess of dilute hydrochloric acid or sulfuric acid.[3][4]

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by the slow addition of solid sodium bicarbonate or a saturated solution until effervescence ceases and the pH is neutral or slightly basic.

  • The product, ethyl 4-aminobenzoate, may precipitate out of the aqueous solution. If so, it can be collected by filtration.

  • Alternatively, the product can be extracted from the neutralized aqueous solution using an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude ethyl 4-aminobenzoate can be purified by recrystallization.

Application in a Multi-Step Synthesis

A key application of this protecting group strategy is to control the regioselectivity of electrophilic aromatic substitution reactions. The strongly activating and ortho-, para-directing amino group in ethyl 4-aminobenzoate can lead to multiple products. By converting it to the less activating acetamido group, a more selective reaction can be achieved.

Example: Synthesis of Ethyl 3-Nitro-4-aminobenzoate

A plausible synthetic route to prepare ethyl 3-nitro-4-aminobenzoate would involve the following logical steps, demonstrating the utility of the N-acetyl protecting group.

G cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection A Ethyl 4-aminobenzoate B This compound A->B Acetic Anhydride, Pyridine C Ethyl 4-acetamido-3-nitrobenzoate B->C HNO₃, H₂SO₄ D Ethyl 4-amino-3-nitrobenzoate C->D H₃O⁺, Δ

Caption: Synthetic pathway utilizing N-acetylation for regioselective nitration.

In this workflow, the amino group of ethyl 4-aminobenzoate is first protected as an acetamide. The subsequent nitration reaction is then directed primarily to the position ortho to the acetamido group due to its steric bulk and moderated activating effect. Finally, acidic hydrolysis removes the acetyl group to yield the desired product.

Experimental Workflow Visualization

The general workflow for a synthesis involving a protection-deprotection strategy can be visualized as follows:

G Start Starting Material (with amine) Protection Protection of Amine (e.g., Acetylation) Start->Protection Protected_Intermediate Protected Intermediate (e.g., this compound) Protection->Protected_Intermediate Reaction Desired Chemical Transformation Protected_Intermediate->Reaction Deprotection Deprotection of Amine (e.g., Hydrolysis) Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General experimental workflow for using a protecting group.

Signaling Pathway Analogy

While not a biological signaling pathway, the logical flow of a protecting group strategy can be conceptually compared to a signaling cascade where a signal (the need for a specific reaction) is modulated (protection) to achieve a specific outcome, followed by the removal of the modulator (deprotection) to reveal the final active molecule.

G Input Reactive Molecule Protect Introduce Protecting Group Input->Protect Modulate Modulate Reactivity Protect->Modulate Reaction Perform Selective Chemistry Modulate->Reaction Deprotect Remove Protecting Group Reaction->Deprotect Output Desired Product Deprotect->Output

Caption: Logical flow of a protecting group strategy.

References

Application Notes and Protocols for the Characterization of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the analytical methods for the thorough characterization of Ethyl 4-acetamidobenzoate. The following sections provide in-depth methodologies for chromatographic, spectroscopic, and thermal analysis techniques, crucial for identity, purity, and stability assessments in research and drug development.

Chromatographic Analysis

Chromatographic techniques are essential for separating and quantifying this compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is a robust method for the determination of the purity and assay of this compound. The method described here is adapted from established procedures for structurally similar aromatic amine compounds and provides excellent resolution and sensitivity. A C18 column is utilized with a mobile phase consisting of an acidic phosphate buffer and an organic modifier, ensuring good peak shape and retention.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, gradient pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
204060
254060
309010
359010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL. Prepare working standards by further dilution with the diluent.

    • Sample Solution: Accurately weigh a sample of this compound to achieve a final concentration of approximately 100 µg/mL after dissolving and diluting with the diluent in a volumetric flask. Filter the solution through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution filter_sample Filter Sample prep_sample Prepare Sample Solution prep_sample->filter_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filter_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Purity/Assay) integration->quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and quantification of this compound, as well as for the detection of volatile and semi-volatile impurities. The method involves the separation of the analyte by gas chromatography followed by detection and identification using mass spectrometry. Due to the polarity of the molecule, derivatization may be employed to improve peak shape and thermal stability, though direct analysis is also feasible.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

    • Prepare working standards and sample solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

    • If derivatization is required, a common agent for aromatic amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). React the dried sample residue with the derivatizing agent at 70°C for 30 minutes.

Spectroscopic Analysis

Spectroscopic methods are employed for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are definitive methods for the structural confirmation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: Appropriate for the chemical shift range of the protons.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.39Triplet3H-O-CH₂-CH₃
~2.19Singlet3H-NH-CO-CH₃
~4.36Quartet2H-O-CH₂ -CH₃
~7.58Doublet2HAromatic CH
~7.95Doublet2HAromatic CH
~8.00 (broad)Singlet1H-NH -CO-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The resulting spectrum serves as a molecular fingerprint for the compound.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~3050C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1710C=O stretch (ester)
~1670C=O stretch (amide I)
~1600, ~1530C=C stretch (aromatic) and N-H bend (amide II)
~1270C-O stretch (ester)
UV-Visible Spectroscopy

Application Note: UV-Visible spectroscopy can be used for the quantitative analysis of this compound by measuring its absorbance at a specific wavelength. It is also useful for determining the compound's chromophoric properties.

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent, such as ethanol or methanol, at a concentration of approximately 100 µg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Data Acquisition:

    • Scan the UV-Vis spectrum of a dilute solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance of the standard and sample solutions at the determined λ_max.

    • Use the calibration curve to determine the concentration of the sample solution.

Expected UV-Vis Data: The λ_max for this compound is typically observed in the range of 260-280 nm in ethanol.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC)

Application Note: DSC is used to determine the melting point and enthalpy of fusion of this compound. It can also be used to study polymorphism and assess purity. A related compound, benzocaine, exhibits a melting point around 90°C.[1]

Experimental Protocol:

  • Instrumentation: A Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up the temperature at a rate of 10 °C/min to a temperature sufficiently above the melting point (e.g., 200 °C).

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability and decomposition profile of this compound. Studies on the related compound benzocaine show decomposition at temperatures above its melting point.[1]

Experimental Protocol:

  • Instrumentation: A Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up the temperature at a rate of 10 °C/min to a temperature where complete decomposition is expected (e.g., 600 °C).

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

Workflow for Thermal Analysis:

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis weigh_sample Weigh 2-10 mg of Sample dsc_pan Seal in Aluminum Pan weigh_sample->dsc_pan tga_pan Place in TGA Pan weigh_sample->tga_pan dsc_run Run DSC Temperature Program dsc_pan->dsc_run dsc_data Obtain Thermogram (Melting Point, Enthalpy) dsc_run->dsc_data tga_run Run TGA Temperature Program tga_pan->tga_run tga_data Obtain Thermogram (Decomposition Profile) tga_run->tga_data

Caption: Workflow for DSC and TGA thermal analysis.

Summary of Quantitative Data

Analytical TechniqueParameterTypical Value
HPLCRetention TimeDependent on specific method conditions
¹H NMRChemical Shift (ppm)See detailed table in section 2.1
UV-Vis Spectroscopyλ_max (in Ethanol)260 - 280 nm
DSCMelting Point~145-150 °C (literature value)
TGAOnset of Decomposition> 200 °C

References

Application Note: HPLC Analysis for Purity Determination of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a key intermediate in the synthesis of various pharmaceutical compounds and is structurally related to local anesthetics like benzocaine. The purity of this compound is critical for the quality, safety, and efficacy of the final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. The components are detected by a UV-Vis detector, and the purity is calculated based on the peak area of the main component relative to the total peak area of all components in the chromatogram.

Experimental Protocol

1. Apparatus and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (analytical grade)

  • Glassware: Volumetric flasks, pipettes, beakers.

  • Other Equipment: Analytical balance, sonicator, syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). The analysis is performed using a gradient or isocratic elution. For this protocol, an isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) is used.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate. Pipette 2.5 mL of the filtered solution into a 25 mL volumetric flask and dilute to volume with the diluent.

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 282 nm
Injection Volume 10 µL
Run Time 10 minutes

4. Method Validation

The analytical method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: The linearity of the method was established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: The accuracy was determined by the recovery of a known amount of analyte spiked into a placebo. The recovery should be within 98-102%.

  • Precision: The precision of the method was evaluated by performing replicate injections of the standard solution. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.1
Theoretical Plates (N)≥ 20006500
%RSD of Peak Area≤ 2.0%0.8%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
252510
505025
10010050
15015080
20020110
Correlation Coefficient (r²) > 0.999

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
808079.299.0%
100100100.5100.5%
120120119.499.5%

Table 4: Precision Data (n=6)

ParameterValue
Mean Peak Area10055
Standard Deviation80.44
%RSD 0.80%

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)
LOD0.1
LOQ0.3

5. Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:0.1% Formic Acid in Water) HPLC HPLC System (Pump, Autosampler, Column Oven) MobilePhase->HPLC Load Standard Standard Solution (100 µg/mL) Standard->HPLC Inject Sample Sample Solution (100 µg/mL) Sample->HPLC Inject Column C18 Column (250x4.6mm, 5µm) HPLC->Column Elution Detector UV Detector (282 nm) Column->Detector Detection Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: Experimental workflow for the HPLC analysis of this compound purity.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, and precise for the determination of the purity of this compound. The method is suitable for routine quality control analysis in the pharmaceutical industry. The validation data demonstrates that the method is reliable for its intended purpose.

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is a compound of interest in pharmaceutical development as a potential impurity or metabolite of benzocaine.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and ensuring the safety of pharmaceutical products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering high selectivity and sensitivity.[3][4][5]

This document provides a detailed protocol for the quantitative analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis, designed to be a comprehensive guide for researchers in pharmaceutical analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from a pharmaceutical formulation matrix (e.g., a cream or ointment base).

a. Reagents and Materials:

  • This compound reference standard

  • Internal Standard (IS): (e.g., Deuterated this compound or a structurally similar compound with a different retention time)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • SPE Cartridges (e.g., C18, 500 mg, 3 mL)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • GC vials with inserts

b. Procedure:

  • Sample Weighing: Accurately weigh approximately 1 g of the pharmaceutical formulation into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

  • Dissolution and Precipitation: Add 10 mL of methanol to the tube. Vortex for 5 minutes to dissolve the analyte and precipitate the formulation excipients.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Decant the supernatant from the centrifuge tube and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar impurities.

  • Drying: Dry the SPE cartridge under vacuum for 10 minutes.

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of dichloromethane into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Transfer: Transfer the reconstituted sample to a GC vial with an insert for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrument and application.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: Mass Spectrometric Data

Compound Molecular Ion (m/z) Quantifier Ion (m/z) Qualifier Ions (m/z) Expected Retention Time (min)
This compound207165120, 92~10-12
Internal Standard (Example)VariesVariesVariesVaries

Note: The molecular ion at m/z 207 may be of low abundance. The base peak is often observed at m/z 165, corresponding to the loss of an acetyl group.[6] The ion at m/z 120 corresponds to the subsequent loss of an ethoxy group.

Table 2: Method Validation Parameters (Typical Expected Values)

Parameter Typical Value
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Weigh Sample spike 2. Spike with Internal Standard sample->spike dissolve 3. Dissolve in Methanol spike->dissolve centrifuge 4. Centrifuge dissolve->centrifuge spe 5. Solid-Phase Extraction (SPE) centrifuge->spe evaporate 6. Evaporate to Dryness spe->evaporate reconstitute 7. Reconstitute in Ethyl Acetate evaporate->reconstitute inject 8. Inject into GC-MS reconstitute->inject separate 9. Chromatographic Separation inject->separate ionize 10. Ionization (EI) separate->ionize detect 11. Mass Detection (SIM) ionize->detect integrate 12. Peak Integration detect->integrate calibrate 13. Calibration Curve Generation integrate->calibrate quantify 14. Quantification calibrate->quantify report 15. Report Results quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Ethyl 4-acetamidobenzoate in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-acetamidobenzoate as a versatile building block in the construction of combinatorial chemistry libraries for drug discovery and other applications. Detailed protocols for the synthesis of a hypothetical benzamide library using solid-phase organic synthesis (SPOS) are provided, along with data presentation tables and visualizations to guide researchers in applying this scaffold in their own discovery programs.

Introduction to this compound in Combinatorial Chemistry

This compound is a bifunctional aromatic compound that serves as an excellent scaffold for the generation of diverse chemical libraries. Its structure incorporates a protected amine (acetamide) and an ethyl ester, providing two points for chemical modification. This allows for the systematic and rapid generation of a large number of structurally related compounds, a cornerstone of combinatorial chemistry.[1] The acetamido group can be deprotected to liberate the free amine for further derivatization, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a variety of amines or alcohols. Alternatively, the ester can be directly converted to amides via aminolysis.

The benzamide core is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. By using this compound as a starting point, researchers can explore a vast chemical space around this core, leading to the discovery of novel hits and leads for drug development.

Key Advantages of this compound as a Building Block

  • Two Points of Diversity: The presence of both a protected amine and an ester functionality allows for the introduction of two independent sets of building blocks, exponentially increasing the size and diversity of the resulting library.

  • Chemical Stability: The acetamide and ethyl ester are stable to a wide range of reaction conditions used in solid-phase synthesis, ensuring the integrity of the scaffold during library construction.

  • Versatile Derivatization: The amine and carboxylic acid (after deprotection/hydrolysis) are amenable to a wide array of well-established coupling chemistries, such as amide bond formation, reductive amination, and sulfonylation.

  • Privileged Scaffold: The resulting benzamide derivatives are known to interact with a variety of biological targets, increasing the probability of identifying bioactive compounds.

Experimental Protocols: Solid-Phase Synthesis of a Benzamide Library

This section details a hypothetical, yet chemically robust, protocol for the synthesis of a combinatorial benzamide library using this compound as the core scaffold. The synthesis is performed on a solid support (e.g., polystyrene resin) using the "split-and-pool" strategy to generate a large number of discrete compounds.[2][3]

Materials and Reagents
  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • Potassium fluoride on alumina (KF/Al2O3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

  • A diverse set of carboxylic acids (R¹-COOH)

  • A diverse set of amines (R²-NH₂)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Step-by-Step Synthesis Protocol

Step 1: Immobilization of this compound on Solid Support

  • Swell Merrifield resin in DMF for 1 hour.

  • Prepare a solution of this compound (3 eq.) and KF/Al2O3 (3 eq.) in DMF.

  • Add the solution to the swollen resin and shake at 60°C for 24 hours.

  • Filter the resin and wash sequentially with DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Step 2: Deprotection of the Acetamide Group

  • Swell the resin from Step 1 in a 20% solution of piperidine in DMF.

  • Shake at room temperature for 2 hours.

  • Filter the resin and wash thoroughly with DMF and DCM.

Step 3: Diversification at the Amino Group (R¹)

  • Split: Divide the resin into equal portions in separate reaction vessels.

  • Couple: To each portion, add a solution of a unique carboxylic acid (R¹-COOH, 3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Shake at room temperature for 4 hours.

  • Pool: Combine all resin portions, filter, and wash with DMF and DCM.

Step 4: Hydrolysis of the Ethyl Ester

  • Treat the pooled resin with a 1 M solution of LiOH in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Shake at room temperature for 12 hours.

  • Filter the resin and wash with water, MeOH, and DCM.

Step 5: Diversification at the Carboxyl Group (R²)

  • Split: Divide the resin from Step 4 into equal portions.

  • Couple: To each portion, add a solution of a unique amine (R²-NH₂, 3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Shake at room temperature for 4 hours.

  • Pool: Combine all resin portions, filter, and wash with DMF and DCM.

Step 6: Cleavage from the Resin

  • Treat the final resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the crude product in a suitable solvent for purification (e.g., HPLC).

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis of a hypothetical 10x10 benzamide library.

Table 1: Building Blocks Used for Library Synthesis

R¹ Group (Carboxylic Acids)R² Group (Amines)
Acetic AcidBenzylamine
Propionic Acid4-Chlorobenzylamine
Benzoic AcidCyclohexylamine
4-Chlorobenzoic AcidPiperidine
4-Methoxybenzoic AcidMorpholine
Thiophene-2-carboxylic acidn-Butylamine
Furan-2-carboxylic acidAniline
Cyclohexanecarboxylic acid2-Phenylethylamine
Phenylacetic acid3-Methoxypropylamine
Nicotinic acidPyrrolidine

Table 2: Characterization of Representative Library Compounds

Compound IDR¹ GroupR² GroupCalculated Mass (m/z)Observed Mass (m/z)Purity (%)Yield (mg)
Lib-001AcetylBenzyl312.15313.2 [M+H]⁺952.5
Lib-012Propionyl4-Chlorobenzyl360.12361.1 [M+H]⁺922.1
Lib-023BenzoylCyclohexyl364.21365.2 [M+H]⁺962.8
Lib-0344-ChlorobenzoylPiperidinyl399.14400.1 [M+H]⁺911.9
Lib-0454-MethoxybenzoylMorpholinyl412.18413.2 [M+H]⁺973.0

Visualizations

Experimental Workflow

The following diagram illustrates the split-and-pool synthesis workflow for the benzamide library.

G cluster_split1 Step 3: Diversify Amine (R¹) cluster_split2 Step 5: Diversify Carboxyl (R²) start Start: Merrifield Resin step1 Step 1: Immobilize This compound start->step1 step2 Step 2: Deprotect Acetamide step1->step2 split1 Split Resin step2->split1 r1_1 Couple R¹-COOH (1) split1->r1_1 r1_2 Couple R¹-COOH (2) split1->r1_2 r1_n ... split1->r1_n pool1 Pool Resin r1_1->pool1 r1_2->pool1 r1_n->pool1 step4 Step 4: Hydrolyze Ethyl Ester pool1->step4 split2 Split Resin step4->split2 r2_1 Couple R²-NH₂ (1) split2->r2_1 r2_2 Couple R²-NH₂ (2) split2->r2_2 r2_n ... split2->r2_n pool2 Pool Resin r2_1->pool2 r2_2->pool2 r2_n->pool2 step6 Step 6: Cleave from Resin pool2->step6 end Final Library of Benzamides step6->end

Split-and-pool synthesis workflow.
High-Throughput Screening Workflow

This diagram outlines a typical workflow for screening the synthesized combinatorial library against a biological target.

G lib Synthesized Benzamide Library primary Primary High-Throughput Screening (HTS) lib->primary hits Initial Hits primary->hits dose Dose-Response Analysis hits->dose confirmed Confirmed Hits dose->confirmed secondary Secondary Assays (e.g., Selectivity) confirmed->secondary leads Validated Leads secondary->leads sar Structure-Activity Relationship (SAR) leads->sar optimization Lead Optimization sar->optimization

High-throughput screening workflow.
Hypothetical Signaling Pathway for Screening

Given that benzamide derivatives have shown activity as inhibitors of histone deacetylases (HDACs), a potential screening target could be an HDAC enzyme. Inhibition of HDACs can lead to hyperacetylation of histones, resulting in chromatin relaxation and altered gene expression, which can induce apoptosis in cancer cells.

G Library Benzamide Library (Potential Inhibitor) HDAC Histone Deacetylase (HDAC) Library->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Hypothetical HDAC inhibition pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 4-acetamidobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Ethyl 4-acetamidobenzoate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-main stages of synthesis: the Fischer esterification of p-aminobenzoic acid to produce Ethyl 4-aminobenzoate (Benzocaine), and the subsequent acetylation to yield this compound.

Fischer Esterification: Ethyl 4-aminobenzoate Synthesis

Question 1: My yield of Ethyl 4-aminobenzoate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction and suboptimal conditions. Here are the primary factors and troubleshooting steps:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium reaction.[1][2][3][4][5] To favor the formation of the ester, Le Chatelier's principle can be applied by using a large excess of one of the reactants, typically the alcohol, which is often also used as the solvent.[2][3][4] Another strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus.[6]

  • Presence of Water: Water is a product of the reaction, and its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester.[7][8][9] It is crucial to use anhydrous reagents and glassware. While absolute ethanol is recommended, 95% ethanol can be used, but the presence of water may slightly lower the yield.[10] The sulfuric acid catalyst also helps to sequester water.

  • Incomplete Reaction: The reaction may not have reached equilibrium. Ensure the reflux time is adequate, typically around 60-75 minutes.[3] Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Loss During Workup: Product can be lost during the neutralization and filtration steps. Ensure the pH of the solution is sufficiently basic (pH > 8) during neutralization with sodium carbonate to ensure complete precipitation of the benzocaine product.[3] Wash the precipitate with cold water to minimize dissolution.

Question 2: The melting point of my Ethyl 4-aminobenzoate is lower than the literature value (88-90 °C), suggesting impurities. What are the common impurities and how can I improve the purity?

Answer:

A depressed and broad melting point range is a clear indicator of impurities. The most common impurity is unreacted p-aminobenzoic acid.

  • Incomplete Reaction: As mentioned above, if the reaction is not driven to completion, you will have unreacted starting material. Increasing the reflux time or the excess of ethanol can help.

  • Inefficient Purification: Recrystallization is key to obtaining a pure product. An ethanol/water mixture is a common and effective solvent system for the recrystallization of benzocaine.[11][12] The crude product should be dissolved in a minimum amount of hot ethanol, followed by the slow addition of hot water until the solution becomes slightly cloudy. Slow cooling will then promote the formation of pure crystals.

Acetylation: this compound Synthesis

Question 3: I am getting a low yield of this compound after the acetylation of Ethyl 4-aminobenzoate. What could be the problem?

Answer:

Low yields in the acetylation step can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the acetylating agent, acetic anhydride. The reaction is typically rapid, but stirring for at least 30 minutes at a slightly elevated temperature (e.g., 75°C) can ensure completion.[13]

  • Hydrolysis of the Product: this compound can be hydrolyzed back to Ethyl 4-aminobenzoate under acidic or strongly basic conditions, especially at elevated temperatures.[7][8][14][15] During the workup, it is important to control the pH and temperature. Neutralization should be done carefully, and prolonged exposure to harsh conditions should be avoided.

  • Loss During Purification: As with the first step, product can be lost during recrystallization. A suitable solvent system for the recrystallization of this compound is an ethanol/water mixture.

Question 4: My final product, this compound, seems to be contaminated with the starting material, Ethyl 4-aminobenzoate. How can I confirm this and improve the separation?

Answer:

The presence of the starting material is a common purity issue.

  • TLC Analysis: Thin-layer chromatography is an excellent method to check for the presence of the starting material. Spot your crude product, the starting material (Ethyl 4-aminobenzoate), and the purified product on a TLC plate. The starting material, being more polar due to the primary amine, will have a lower Rf value than the acetylated product.

  • Improved Acetylation Conditions: To ensure complete conversion, you can slightly increase the excess of acetic anhydride or the reaction time.

  • Efficient Recrystallization: A careful recrystallization is crucial. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. If the starting material is still present after one recrystallization, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Fischer Esterification

  • Q1: Why is an acid catalyst, like sulfuric acid, necessary for the Fischer esterification?

    • A1: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3][4] This significantly increases the reaction rate.[16]

  • Q2: Can I use a different acid catalyst?

    • A2: Yes, other strong acids like p-toluenesulfonic acid can also be used.[4] However, sulfuric acid is commonly used due to its effectiveness and low cost.

  • Q3: Why does a precipitate form when I add the sulfuric acid?

    • A3: The precipitate is the hydrogen sulfate salt of p-aminobenzoic acid. This salt will dissolve as the reaction mixture is heated and the esterification proceeds.[3]

  • Q4: What is the purpose of adding sodium carbonate solution during the workup?

    • A4: The sodium carbonate solution neutralizes the sulfuric acid catalyst and deprotonates the amine group of the newly formed ester, causing the water-insoluble Ethyl 4-aminobenzoate to precipitate out of the solution.[3]

Acetylation

  • Q5: Why is acetic anhydride used instead of acetic acid for the acetylation?

    • A5: Acetic anhydride is a much more reactive acetylating agent than acetic acid. The reaction with acetic anhydride is more favorable and proceeds to completion more readily.

  • Q6: Can I use acetyl chloride as the acetylating agent?

    • A6: Acetyl chloride is also a highly reactive acetylating agent. However, it reacts vigorously and releases hydrogen chloride gas, which requires more careful handling and a basic scavenger. Acetic anhydride is generally easier and safer to use in this context.

  • Q7: How do I safely handle acetic anhydride?

    • A7: Acetic anhydride is corrosive and a lachrymator (causes tears). It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety goggles. It reacts with water, so it should be kept away from moisture.

Data Presentation

Disclaimer: The following tables present illustrative data based on established chemical principles to demonstrate the expected trends in yield and purity with varying reaction parameters. Actual experimental results may vary.

Table 1: Effect of Reactant Molar Ratio and Catalyst Concentration on the Yield of Ethyl 4-aminobenzoate (Fischer Esterification)

ExperimentMolar Ratio (Ethanol : p-Aminobenzoic Acid)H₂SO₄ (mol%)Reaction Time (min)Temperature (°C)Yield (%)Purity (by mp, °C)
15 : 11060Reflux6587-89
210 : 11060Reflux7888-90
315 : 11060Reflux8588-90
410 : 1560Reflux7087-89
510 : 11560Reflux8088-90

Table 2: Effect of Reaction Time and Temperature on the Yield of this compound (Acetylation)

ExperimentMolar Ratio (Acetic Anhydride : Ethyl 4-aminobenzoate)Reaction Time (min)Temperature (°C)Yield (%)Purity (by mp, °C)
11.2 : 1302585101-103
21.2 : 1305092102-104
31.2 : 1307596103-105
41.2 : 1157590102-104
51.2 : 1607595103-105

Experimental Protocols

1. Synthesis of Ethyl 4-aminobenzoate (Benzocaine) via Fischer Esterification

  • To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.

  • Stir the mixture with a magnetic stir bar until the solid dissolves.

  • Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution. A precipitate is expected to form.[3]

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes.[3] The precipitate should dissolve as the reaction proceeds.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 30 mL of ice-cold water.

  • While stirring, slowly add a 10% aqueous solution of sodium carbonate until the pH of the solution is above 8. Vigorous gas evolution (CO₂) will be observed.

  • Collect the white precipitate of Ethyl 4-aminobenzoate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with three portions of cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure Ethyl 4-aminobenzoate.

  • Dry the purified crystals and determine the yield and melting point (literature mp: 88-90 °C).

2. Synthesis of this compound

  • In a suitable flask, dissolve 1.0 g of Ethyl 4-aminobenzoate in a minimal amount of a suitable solvent (e.g., ethanol or acetic acid).

  • Slowly add a slight molar excess (approximately 1.2 equivalents) of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture at approximately 75°C for 30 minutes.[13]

  • After the reaction is complete, allow the mixture to cool.

  • Carefully add cold water to the reaction mixture to hydrolyze any excess acetic anhydride and to precipitate the product.

  • Collect the crude this compound by vacuum filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point (literature mp: 103-105 °C).

Mandatory Visualization

Experimental_Workflow start Start: p-Aminobenzoic Acid + Ethanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux (60-75 min) add_catalyst->reflux cool_down1 Cool to Room Temperature reflux->cool_down1 neutralize Neutralize with Na₂CO₃ (pH > 8) cool_down1->neutralize precipitate1 Precipitation of Ethyl 4-aminobenzoate neutralize->precipitate1 filter1 Vacuum Filtration precipitate1->filter1 recrystallize1 Recrystallize from Ethanol/Water filter1->recrystallize1 product1 Pure Ethyl 4-aminobenzoate recrystallize1->product1 start2 Start: Ethyl 4-aminobenzoate product1->start2 Proceed to Acetylation add_anhydride Add Acetic Anhydride start2->add_anhydride heat Heat (e.g., 75°C, 30 min) add_anhydride->heat cool_down2 Cool and Add Water heat->cool_down2 precipitate2 Precipitation of this compound cool_down2->precipitate2 filter2 Vacuum Filtration precipitate2->filter2 recrystallize2 Recrystallize from Ethanol/Water filter2->recrystallize2 final_product Final Product: this compound recrystallize2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree start Low Yield or Impure Product? step_check Which Step? start->step_check Yes purity_issue Purity Issue? start->purity_issue Yes ester_issue Esterification Issue? step_check->ester_issue Esterification acetyl_issue Acetylation Issue? step_check->acetyl_issue Acetylation increase_etoh Increase excess of Ethanol. Ensure anhydrous conditions. ester_issue->increase_etoh Low Yield increase_reflux Increase reflux time. Monitor with TLC. ester_issue->increase_reflux Low Yield check_ph Ensure pH > 8 during neutralization. ester_issue->check_ph Low Yield increase_anhydride Increase excess of Acetic Anhydride. acetyl_issue->increase_anhydride Low Yield control_temp Control temperature during acetylation. acetyl_issue->control_temp Low Yield careful_workup Avoid prolonged exposure to acid/base during workup. acetyl_issue->careful_workup Low Yield ester_purity Low Melting Point of Benzocaine? purity_issue->ester_purity Esterification acetyl_purity Impure Final Product? purity_issue->acetyl_purity Acetylation recrystallize_benzocaine Recrystallize carefully from Ethanol/Water. ester_purity->recrystallize_benzocaine Yes check_tlc Check for starting material using TLC. acetyl_purity->check_tlc Yes recrystallize_final Recrystallize carefully from Ethanol/Water. Perform a second recrystallization if needed. check_tlc->recrystallize_final

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Ethyl 4-acetamidobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the N-acetylation of Ethyl 4-aminobenzoate. This is typically achieved using acetylating agents such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

Q2: Why is my final product colored, even after recrystallization?

A2: Discoloration in the final product often arises from the oxidation of the aromatic amine starting material, Ethyl 4-aminobenzoate. Amines are susceptible to air oxidation, which can lead to the formation of colored impurities or tar-like substances.[1] To mitigate this, it is crucial to use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The acetylation reaction may not have gone to completion. This can be addressed by increasing the reaction time, adjusting the temperature, or using a slight excess of the acetylating agent.

  • Product loss during workup: Significant amounts of the product may be lost during extraction and recrystallization steps. Optimizing the solvent systems and ensuring proper phase separation can help minimize these losses.

  • Side reactions: The formation of by-products consumes the starting material and reduces the yield of the desired product.

  • Hydrolysis: If water is present in the reaction mixture or during workup, the ester or amide functional groups can undergo hydrolysis.

Q4: What is the role of a base in the acetylation reaction?

A4: When using acetyl chloride as the acetylating agent, a base (e.g., pyridine, triethylamine) is required to neutralize the hydrochloric acid by-product. This prevents the protonation of the amino group of the starting material, which would render it unreactive towards the electrophilic acetyl chloride. When using acetic anhydride, a base can also be used to catalyze the reaction, although it is not always strictly necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Presence of starting material (Ethyl 4-aminobenzoate) in the final product Incomplete acetylation reaction.- Increase reaction time or temperature.- Use a slight excess of the acetylating agent.- Ensure efficient mixing.
Formation of an acidic by-product - Use of acetic anhydride generates acetic acid.- Use of acetyl chloride generates hydrochloric acid.- Perform a basic wash (e.g., with sodium bicarbonate solution) during the workup to remove acidic impurities.
Product oiling out during recrystallization - Inappropriate solvent system.- Presence of impurities that lower the melting point.- Experiment with different recrystallization solvents or solvent mixtures.- Ensure the crude product is sufficiently pure before attempting recrystallization.
Hydrolysis of the ester or amide group Presence of water in the reaction mixture or during workup, especially under acidic or basic conditions.- Use anhydrous solvents and reagents.- Avoid prolonged exposure to acidic or basic aqueous solutions during the workup.
Formation of diacetylated product Reaction conditions are too harsh (e.g., high temperature, large excess of acetylating agent).- Use milder reaction conditions.- Carefully control the stoichiometry of the reactants.

Experimental Protocols

Synthesis of this compound from Ethyl 4-aminobenzoate using Acetic Anhydride
  • Dissolution: Dissolve Ethyl 4-aminobenzoate in a suitable solvent, such as glacial acetic acid or ethyl acetate.

  • Acetylation: Add acetic anhydride to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) can be added if using a non-acidic solvent.

  • Heating: Heat the reaction mixture under reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude product and quench any unreacted acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

Visualizations

Logical Relationship of By-product Formation

Byproduct_Formation cluster_reactants Reactants cluster_products Products cluster_byproducts Common By-products E4AB Ethyl 4-aminobenzoate E4AAB This compound (Desired Product) E4AB->E4AAB Acetylation Unreacted Unreacted Ethyl 4-aminobenzoate E4AB->Unreacted Incomplete Reaction Oxidation Oxidation Products (Colored Impurities) E4AB->Oxidation Air Oxidation AA Acetic Anhydride AA->E4AAB AceticAcid Acetic Acid AA->AceticAcid By-product of Acetylation Diacetyl Diacetylated Product E4AAB->Diacetyl Harsh Conditions Hydrolysis 4-Acetamidobenzoic Acid + Ethanol E4AAB->Hydrolysis Water Present

Caption: Formation pathways of common by-products in the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Workflow arrow arrow start Start: Mix Ethyl 4-aminobenzoate and Acetic Anhydride reflux Heat under Reflux start->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete quench Cool and Quench with Cold Water monitor->quench Reaction Complete filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash crude Crude Product wash->crude recrystallize Recrystallize from Ethanol/Water crude->recrystallize dry Dry the Crystals recrystallize->dry final Pure this compound dry->final

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Purification of crude Ethyl 4-acetamidobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Ethyl 4-acetamidobenzoate

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of crude this compound via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Q1: My crude product won't fully dissolve in the hot solvent.

A1: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the hot solvent to the mixture until the solid dissolves.[1]

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. You should proceed to the hot filtration step to remove it.[2][3]

  • Incorrect Solvent: The chosen solvent may be inappropriate for your compound. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] If the compound has very low solubility even in the hot solvent, you may need to select a different solvent or a solvent pair.[1][5]

Q2: No crystals are forming after the hot solution has cooled.

A2: This is a common issue, typically indicating that the solution is not supersaturated. Try the following techniques:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[3][6]

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[3][6]

  • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]

  • Cool Further: Cool the solution in an ice-water bath to further decrease the solubility of your compound.[1]

Q3: The compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[1]

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly again.[1]

  • Lower the Cooling Temperature: Ensure the solution cools slowly. Rapid cooling can sometimes promote oiling. Let the flask cool to room temperature undisturbed before moving it to an ice bath.[3]

  • Change Solvent System: Consider using a lower-boiling point solvent or a different solvent pair.[7]

Q4: The crystal formation was too rapid, resulting in fine powder or impure crystals.

A4: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[6]

  • Slow Down the Cooling Process: To encourage the formation of larger, purer crystals, allow the solution to cool to room temperature slowly and without disturbance. Insulating the flask with paper towels can help.[3]

  • Use More Solvent: Re-heat the solution and add a small excess of solvent. This will keep the compound in solution for longer during the cooling phase, allowing for slower, more controlled crystal growth.[6]

Q5: The final yield of purified product is very low.

A5: A low recovery is an inherent part of recrystallization, but several factors can lead to an excessively low yield.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[8]

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask).[9]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[2]

  • Inherent Solubility: Every compound has some solubility in the cold solvent, leading to an unavoidable loss of material. A typical recovery range for recrystallization can be between 60-90%, but this is highly dependent on the compound and initial purity.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A mixed solvent system of ethanol and water is commonly effective. This compound is soluble in hot ethanol and less soluble in water. The general principle is to dissolve the compound in the minimum amount of the "good" solvent (hot ethanol) and then add the "poor" solvent (water) until the solution becomes cloudy, then re-heat to clarify before cooling.[4][9] The ideal ratio must often be determined by trial and error.[1]

Q2: How do I know if my product is pure after recrystallization?

A2: The primary indicator of purity is the melting point. A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities tend to depress and broaden the melting point range. Compare the melting point of your crude product with that of your recrystallized product.

Q3: What are the common impurities in a crude sample of this compound?

A3: Common impurities often include unreacted starting materials, such as 4-aminobenzoic acid or ethyl 4-aminobenzoate (benzocaine), byproducts from the synthesis, or residual solvents.[11] Recrystallization is effective if these impurities have different solubility profiles than the desired product.[4]

Q4: Can I reuse the mother liquor to get more product?

A4: Yes, it is possible to recover a second crop of crystals from the mother liquor. This is typically done by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that this second crop is often less pure than the first.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound
  • Solvent Selection: Begin by experimentally determining the best solvent or solvent pair if one is not known. An ethanol/water mixture is a good starting point.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until it boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2] Avoid using a beaker, as the wide mouth allows for rapid solvent evaporation.[9]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization. Add a small amount of extra hot solvent before filtering.[3][9]

  • Crystallization:

    • For a single solvent system: Allow the clear filtrate to cool slowly and undisturbed to room temperature.

    • For a solvent-pair system (e.g., Ethanol/Water): To the hot, clear solution of your compound in ethanol, add the "poor" solvent (water) dropwise until a persistent cloudiness appears. Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.[1]

    • Allow the flask to cool slowly to room temperature. Once at room temperature, you may place it in an ice-water bath to maximize crystal formation.[1]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Break the vacuum before adding the wash solvent, then reapply it.[2][9]

  • Drying: Allow the crystals to dry completely by pulling air through the Büchner funnel. The crystals can then be transferred to a watch glass to air-dry further. Ensure the final product is completely dry before weighing and determining the melting point.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₃[12]
Molecular Weight207.23 g/mol [12]
Melting Point (Pure)125-127 °C[13]
AppearanceWhite to off-white crystalline solid

Table 2: Recrystallization Performance Indicators

ParameterCrude ProductPurified ProductNotes
Appearance Often off-white, tan, or slightly colored powderWhite, crystalline solidVisual improvement is a good first indicator of purification.
Melting Point Range Broad and depressed (e.g., 118-124 °C)Sharp and elevated (e.g., 125-127 °C)A narrow range close to the literature value indicates high purity.
Typical % Recovery N/A60 - 90%Highly dependent on the purity of the crude material and the specific technique used.[8][10]

Mandatory Visualization

G start Recrystallization Issue prob_dissolve Compound Won't Dissolve start->prob_dissolve prob_no_xtal No Crystals Forming start->prob_no_xtal prob_oil Compound Oiled Out start->prob_oil prob_low_yield Low Yield start->prob_low_yield cause_solvent Insufficient Solvent? prob_dissolve->cause_solvent cause_impurity Insoluble Impurity? prob_dissolve->cause_impurity cause_supersat Not Supersaturated? prob_no_xtal->cause_supersat cause_nucleate No Nucleation? prob_no_xtal->cause_nucleate cause_temp Cooling Too Fast / Temp Too High? prob_oil->cause_temp cause_excess_solv Too Much Solvent Used? prob_low_yield->cause_excess_solv cause_wash Improper Washing? prob_low_yield->cause_wash sol_add_solv Add more hot solvent cause_solvent->sol_add_solv Yes sol_hot_filter Perform hot filtration cause_impurity->sol_hot_filter Yes sol_boil_solv Boil off excess solvent cause_supersat->sol_boil_solv Yes sol_scratch Scratch flask / Add seed crystal cause_nucleate->sol_scratch Yes sol_reheat Re-heat, add more solvent, cool slowly cause_temp->sol_reheat Yes cause_excess_solv->sol_boil_solv Yes, in mother liquor sol_cold_wash Wash with minimal ice-cold solvent cause_wash->sol_cold_wash Yes

Caption: Troubleshooting workflow for common recrystallization issues.

References

Troubleshooting low yield in the N-acetylation of ethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acetylation of ethyl 4-aminobenzoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to low reaction yield and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the N-acetylation of ethyl 4-aminobenzoate?

The N-acetylation of ethyl 4-aminobenzoate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine group attacks the electrophilic carbonyl carbon of an acetylating agent. This results in the formation of an amide bond, yielding ethyl 4-acetylaminobenzoate (also known as the N-acetylated product). This reaction is a common method for protecting amine groups in multi-step syntheses.[1][2]

Q2: Which acetylating agent should I use: acetic anhydride or acetyl chloride?

Both acetic anhydride and acetyl chloride are effective acetylating agents. However, acetic anhydride is often preferred for several reasons[3][4]:

  • Byproduct Management: Acetic anhydride produces acetic acid as a byproduct, which is less corrosive and easier to handle and remove than the hydrochloric acid (HCl) generated from acetyl chloride.[3]

  • Reaction Control: Acetyl chloride is generally more reactive than acetic anhydride, which can sometimes lead to more vigorous reactions and the formation of unwanted side products.[5][6]

  • Safety and Handling: Acetic anhydride is considered easier and safer to handle in a laboratory setting.[4]

Q3: Is a base or catalyst necessary for this reaction?

Q4: What are the most common side reactions that can lower the yield?

The primary side reactions that can reduce the yield of the desired product include:

  • Hydrolysis of the Ester: The ethyl ester group of both the starting material and the product can be hydrolyzed back to a carboxylic acid under strongly acidic or basic conditions, particularly in the presence of water.[11][12]

  • Diacetylation: While less common with aromatic amines due to the reduced nucleophilicity of the nitrogen after the first acetylation, over-acetylation can sometimes occur if reaction conditions are too harsh or an excessive amount of a highly reactive acetylating agent is used.[13]

  • Reaction with Solvent: If a nucleophilic solvent (like water or an alcohol) is present, it can compete with the amine in reacting with the acetylating agent, consuming the reagent and reducing the yield.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Q: I have set up the reaction, but TLC analysis shows little to no formation of the desired product. What could be the cause?

A: This issue often points to problems with reagents, reaction conditions, or the catalytic system. Follow this checklist to diagnose the problem.

  • Reagent Quality:

    • Acetylating Agent: Acetic anhydride and acetyl chloride are susceptible to hydrolysis. Ensure they have been stored under anhydrous conditions and use a fresh bottle if in doubt.[4]

    • Starting Material: Verify the purity of your ethyl 4-aminobenzoate. Impurities could inhibit the reaction.

    • Solvent: Ensure your solvent is anhydrous. The presence of water will consume the acetylating agent.

  • Reaction Conditions:

    • Temperature: Some N-acetylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature.[13]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period using TLC to see if the product spot intensifies.[13]

  • Base/Catalyst Issues:

    • Inactive Catalyst: If your protocol involves a catalyst, ensure it has not degraded.

Problem 2: Significant Amount of Starting Material Remains

Q: My reaction has run for the specified time, but a large amount of ethyl 4-aminobenzoate is still present. How can I improve the conversion?

A: High levels of unreacted starting material typically indicate an incomplete reaction.

  • Stoichiometry: Ensure you have used a sufficient molar equivalent of the acetylating agent. A common practice is to use a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride or acetyl chloride.

  • Reaction Time and Temperature: The reaction may simply be slow under your current conditions. Try extending the reaction time or increasing the temperature and monitor the progress by TLC.[13]

  • Mixing: Ensure the reaction mixture is being stirred efficiently. In a heterogeneous mixture, poor mixing can limit contact between reactants.

Problem 3: Formation of an Unexpected Byproduct

Q: My NMR/TLC shows the desired product, but also a significant, unidentified byproduct. What is it likely to be?

A: The most probable byproduct, other than unreacted starting material, is the hydrolyzed ester.

  • Hydrolysis of the Ester Group: If there was water in your reaction mixture or during the workup procedure (especially if using strong acid or base), the ethyl ester of your product could have hydrolyzed to 4-acetylaminobenzoic acid.[11] This can be checked by mass spectrometry or by observing a change in solubility (the carboxylic acid will be soluble in aqueous base).

  • Diacetylated Product: While less common, a diacetylated product could form under harsh conditions. This would result in a higher molecular weight and distinct NMR signals. To mitigate this, use a milder acetylating agent or reduce the stoichiometry and reaction temperature.[13]

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is a standard laboratory procedure for the N-acetylation of an aromatic amine.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or an anhydrous aprotic solvent like dichloromethane.

  • Addition of Reagent: To the stirred solution, slowly add acetic anhydride (1.1-1.2 eq). If not using acetic acid as the solvent, a base like pyridine (1.1 eq) can be added.[8]

  • Reaction: Stir the mixture at room temperature for 1-2 hours or heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure completion.[4] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product and hydrolyze any excess acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure ethyl 4-acetylaminobenzoate.[14]

Protocol 2: N-Acetylation using Acetyl Chloride in Brine

This method utilizes the highly reactive acetyl chloride in an aqueous environment, which is possible under specific conditions.[15]

  • Reaction Setup: Suspend ethyl 4-aminobenzoate (1.0 eq) in a saturated brine solution. Add sodium acetate (1.5 eq) to act as a buffer.[15]

  • Addition of Reagent: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise while stirring vigorously. The use of brine reduces the rate of acetyl chloride hydrolysis compared to pure water.[15]

  • Reaction: Continue stirring in the ice bath for 15-30 minutes after the addition is complete.

  • Work-up: Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Data Presentation

Table 1: Comparison of Common N-Acetylation Conditions for Aromatic Amines

ParameterMethod A: Acetic AnhydrideMethod B: Acetyl ChlorideMethod C: Acetic Acid/Ester
Acetylating Agent Acetic AnhydrideAcetyl ChlorideEthyl Acetate
Solvent Glacial Acetic Acid / DCMDichloromethane (DCM) / BrineButyl Acetate
Catalyst/Base None / PyridineTriethylamine / Sodium AcetateAcetic Acid (catalytic)
Temperature Room Temp to 60 °C0 °C to Room Temp80–120 °C
Typical Reaction Time 30 min - 2 hours15 min - 1 hour4 - 12 hours
Byproduct Acetic AcidHydrochloric Acid (HCl)Ethanol
Advantages Clean reaction, easy work-up[3]High reactivity, fast[15]Inexpensive, mild conditions[16]
Disadvantages Moderately reactiveCorrosive HCl byproduct[3]Slower reaction, requires heat[16]

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Dissolve Ethyl 4-Aminobenzoate B Add Acetylating Agent & Base A->B C Stir and Heat (Monitor by TLC) B->C D Quench with Ice-Water C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallize from Ethanol/Water F->G H Dry Pure Product G->H

Caption: General experimental workflow for the N-acetylation of ethyl 4-aminobenzoate.

main_and_side_reaction start Ethyl 4-Aminobenzoate + Acetic Anhydride prod Ethyl 4-Acetylaminobenzoate (Desired Product) start->prod + Acetic Acid side_start Ethyl 4-Aminobenzoate (or Product) side_prod 4-Aminobenzoic Acid (or 4-Acetylaminobenzoic Acid) side_start->side_prod + H2O (Acid/Base)

Caption: Key chemical pathways: the desired N-acetylation and a competing hydrolysis side reaction.

troubleshooting_low_yield start Low Yield of Product check_sm Is significant starting material (SM) present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_byproduct Is a major byproduct present? check_sm->check_byproduct No sm_yes Yes sol_incomplete Increase Reaction Time Increase Temperature Check Reagent Stoichiometry incomplete_rxn->sol_incomplete sm_no No hydrolysis Probable Hydrolysis check_byproduct->hydrolysis Yes reagent_issue Reagent Degradation/ Mechanical Loss check_byproduct->reagent_issue No byproduct_yes Yes sol_hydrolysis Use Anhydrous Solvents Avoid Strong Acid/Base during Work-up hydrolysis->sol_hydrolysis byproduct_no No sol_reagent Use Fresh Acetylating Agent Check for Loss During Transfers/Work-up reagent_issue->sol_reagent

Caption: A decision tree for troubleshooting the root cause of low product yield.

References

Stability of Ethyl 4-acetamidobenzoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-acetamidobenzoate. The information focuses on the stability of this compound under various acidic and basic experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low yield or loss of this compound in acidic solution (pH < 7). Acid-catalyzed hydrolysis: The ester functional group is susceptible to hydrolysis under acidic conditions, breaking down into 4-acetamidobenzoic acid and ethanol. This reaction is accelerated by heat.- Control pH: Maintain the pH of your solution as close to neutral as possible if hydrolysis is not desired. - Lower Temperature: Perform experiments at the lowest feasible temperature to slow the rate of hydrolysis. - Limit Exposure Time: Minimize the duration that this compound is exposed to acidic conditions. - Use aprotic or less aqueous solvents: If the experimental design allows, consider using solvents with low water content.
Rapid degradation of this compound in basic solution (pH > 7). Base-catalyzed hydrolysis (saponification): Ester hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions. This reaction is generally irreversible.- Strict pH control: Avoid pH excursions into the basic range. Use appropriate buffer systems to maintain a stable pH. - Work-up conditions: During extractions or other work-up steps, use neutral or slightly acidic aqueous solutions. If a basic wash is necessary, perform it quickly and at a low temperature.
Appearance of an additional peak in HPLC analysis corresponding to 4-acetamidobenzoic acid. Hydrolysis of this compound: This is the primary degradation product from either acid or base-catalyzed hydrolysis.- Confirm identity: Use a 4-acetamidobenzoic acid standard to confirm the identity of the new peak by retention time matching. - Quantify degradation: Develop a stability-indicating HPLC method to quantify the amount of parent compound remaining and the amount of degradation product formed.
Inconsistent results in stability studies. Variable experimental parameters: Inconsistent pH, temperature, or exposure times can lead to variable rates of degradation.- Standardize protocols: Ensure that all experimental parameters are well-defined and consistently applied. - Calibrate instruments: Regularly calibrate pH meters and temperature controllers. - Use fresh solutions: Prepare fresh acidic and basic solutions for each experiment to ensure consistent concentrations.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

A1: this compound can undergo acid-catalyzed hydrolysis to form 4-acetamidobenzoic acid and ethanol.[1][2] This reaction is generally slow at room temperature but is accelerated by increased temperature and lower pH.[3] The hydrolysis in acid is a reversible equilibrium reaction.[3] To minimize degradation, it is recommended to work at lower temperatures and to limit the exposure time to strong acidic environments.

Q2: What happens to this compound in the presence of a base?

A2: In basic conditions, this compound undergoes a rapid and irreversible hydrolysis reaction known as saponification.[1][3] This results in the formation of the salt of 4-acetamidobenzoic acid and ethanol.[1] Due to the speed and irreversibility of this reaction, exposure to basic conditions should be carefully controlled if the integrity of the ester is to be maintained.

Q3: What are the primary degradation products of this compound under hydrolytic stress?

A3: The primary degradation products from the hydrolysis of this compound are 4-acetamidobenzoic acid and ethanol.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound.[3][4] This method should be able to separate the parent compound from its degradation products, allowing for the quantification of each.

Q5: Are there any general recommendations for storing solutions of this compound?

A5: For optimal stability, solutions of this compound should be stored at a neutral or slightly acidic pH (pH 4-6) and at reduced temperatures (2-8 °C).[5] Solutions at pH 8 or above are subject to rapid hydrolysis.[5] It is also advisable to protect solutions from light to prevent potential photolytic degradation.

Quantitative Data on Ester Stability

CompoundConditionParameterValueReference(s)
Ethyl Paraben pH 3-6 (aqueous solution)StabilityCan be sterilized by autoclaving without decomposition. Stable for up to about 4 years at room temperature (<10% decomposition).[5]
Ethyl Paraben pH 8 or above (aqueous solution)StabilitySubject to rapid hydrolysis (≥10% after ~60 days at room temperature).[5]
Benzocaine 2 N HCl (room temperature, 10 days)DegradationForced degradation study showed the appearance of a degradation product (p-aminobenzoic acid).[6]
Ethyl Acetate Alkaline solution (25 °C)Second-order rate constant0.1120 L/mol/sec[7]

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

Objective: To investigate the degradation of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the working concentration for HPLC analysis.

  • Basic Degradation:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase to the working concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the separation and quantification of this compound and its primary degradation product, 4-acetamidobenzoic acid.

Chromatographic Conditions (Suggested Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and 4-acetamidobenzoic acid in the mobile phase at known concentrations.

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and 4-acetamidobenzoic acid based on the retention times and calibration curves of the standards.

Visualizations

Acid_Hydrolysis cluster_reactants Reactants cluster_products Products EAB This compound Protonated_EAB Protonated Ester EAB->Protonated_EAB + H+ (catalyst) Protonated_EAB->EAB - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_EAB->Tetrahedral_Intermediate + H2O Tetrahedral_Intermediate->Protonated_EAB - H2O Products 4-acetamidobenzoic acid + Ethanol Tetrahedral_Intermediate->Products - H+ (catalyst) Products->Tetrahedral_Intermediate - H2O H3O H3O+ H2O H2O H_plus_catalyst H+

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Hydrolysis cluster_reactants Reactants cluster_products Products EAB This compound Tetrahedral_Intermediate Tetrahedral Intermediate EAB->Tetrahedral_Intermediate + OH- Carboxylic_Acid 4-acetamidobenzoic acid Tetrahedral_Intermediate->Carboxylic_Acid - Ethoxide Ethanol Ethanol Carboxylate_Salt 4-acetamidobenzoate Salt Carboxylic_Acid->Carboxylate_Salt + OH- OH OH- H2O H2O

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Troubleshooting_Workflow Start Degradation Observed in Experiment Check_pH Check pH of Solution Start->Check_pH Acidic pH < 7 Check_pH->Acidic Acidic Basic pH > 7 Check_pH->Basic Basic Neutral pH ≈ 7 Check_pH->Neutral Neutral Acid_Action Potential Acid Hydrolysis. - Lower Temperature - Reduce Exposure Time Acidic->Acid_Action Base_Action Potential Base Hydrolysis. - Neutralize Immediately - Work at Low Temp. Basic->Base_Action Other_Factors Consider Other Factors: - Oxidation - Photodegradation - Temperature Neutral->Other_Factors Analyze Analyze by Stability- Indicating HPLC Acid_Action->Analyze Base_Action->Analyze Other_Factors->Analyze

Caption: Troubleshooting workflow for unexpected degradation.

References

Identifying and removing impurities from Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-acetamidobenzoate. The information is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities depend on the synthetic route. If synthesizing from Ethyl 4-aminobenzoate (Benzocaine) via acetylation, the primary impurity is typically unreacted Ethyl 4-aminobenzoate. If the synthesis involves esterification of 4-acetamidobenzoic acid, then unreacted starting material is a likely contaminant. Hydrolysis of the ester or amide functional groups can also lead to 4-acetamidobenzoic acid or Ethyl 4-aminobenzoate as impurities.

Q2: How can I quickly check the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity check. By comparing the chromatogram of your sample against the starting materials, you can identify the presence of impurities. A pure sample should ideally show a single spot. Melting point analysis is another quick check; a broad or depressed melting range compared to the literature value suggests the presence of impurities.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is in the range of 146-149 °C.

Q4: Which solvents are suitable for recrystallizing this compound?

A4: A mixture of ethanol and water is commonly a good choice for the recrystallization of this compound. The compound is soluble in hot ethanol and less soluble in cold water, allowing for good crystal formation upon cooling.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Melting Point and Broad Melting Range

Possible Cause: Presence of impurities, most commonly unreacted Ethyl 4-aminobenzoate or 4-acetamidobenzoic acid.

Solution:

  • Recrystallization: This is the most effective method for removing small amounts of impurities. A detailed protocol is provided below.

  • Column Chromatography: If recrystallization does not yield a product with a sharp melting point, column chromatography can be used for more rigorous purification.

Problem 2: Multiple Spots on TLC Plate

Possible Cause: Incomplete reaction or side reactions leading to a mixture of the product and starting materials or byproducts.

Solution:

  • Identify the Spots: Run co-spots with the starting materials (e.g., Ethyl 4-aminobenzoate) to identify the impurity spots.

  • Purification:

    • Acid-Base Extraction: If Ethyl 4-aminobenzoate (basic) or 4-acetamidobenzoic acid (acidic) are present, an acid-base extraction can be performed before further purification.

    • Column Chromatography: This technique is highly effective for separating compounds with different polarities. A detailed protocol is provided below.

Problem 3: Oily Product Instead of Crystalline Solid

Possible Cause: Presence of significant impurities that inhibit crystallization, or residual solvent.

Solution:

  • Ensure Complete Removal of Solvent: Use a rotary evaporator and then a high-vacuum line to ensure all solvents from the reaction workup are removed.

  • Purification: The oily residue should be purified by column chromatography to isolate the pure this compound, which should be a solid.

  • Recrystallization Attempt: After chromatographic purification, a recrystallization can be attempted to obtain a highly crystalline product.

Quantitative Data

The following table summarizes key physical properties of this compound and its common impurities for easy comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₁₁H₁₃NO₃207.23146-149Soluble in hot ethanol, ethyl acetate, and acetone. Sparingly soluble in cold water.
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.1988-92[1][2]Soluble in ethanol, ether, and chloroform. Sparingly soluble in water.[1]
4-Acetamidobenzoic acidC₉H₉NO₃179.17259-262 (decomposes)[3][4]Soluble in ethanol, insoluble in water and ether.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 4-aminobenzoate

This protocol describes a standard procedure for the acetylation of Ethyl 4-aminobenzoate using acetic anhydride.

Materials:

  • Ethyl 4-aminobenzoate

  • Acetic anhydride

  • Pyridine (or a weak acid catalyst like a few drops of concentrated sulfuric acid)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-aminobenzoate in a minimal amount of pyridine or an appropriate solvent.

  • Cool the flask in an ice bath.

  • Slowly add a slight excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the starting material spot on TLC), pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Once fully dissolved, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for about 30 minutes to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

  • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

Materials:

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Standard chromatography column and accessories

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry of silica in hexane.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 7:3, then 1:1 hexane:ethyl acetate).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

The following diagrams illustrate the workflows for identifying and removing impurities from this compound.

Impurity_Identification_Workflow start Crude Ethyl 4-acetamidobenzoate tlc Perform TLC Analysis (e.g., 1:1 Hexane:Ethyl Acetate) start->tlc single_spot Single Spot Observed tlc->single_spot Purity Check multiple_spots Multiple Spots Observed tlc->multiple_spots Purity Check mp_analysis Melting Point Analysis single_spot->mp_analysis impurity_present Impurities Present multiple_spots->impurity_present sharp_mp Sharp MP (146-149 °C) mp_analysis->sharp_mp broad_mp Broad/Depressed MP mp_analysis->broad_mp pure_product Product is Likely Pure sharp_mp->pure_product broad_mp->impurity_present proceed_purification Proceed to Purification impurity_present->proceed_purification

Caption: Workflow for the initial identification of impurities.

Purification_Workflow start Impure Ethyl 4-acetamidobenzoate extraction Optional: Acid-Base Extraction (if acidic/basic impurities are suspected) start->extraction recrystallization Recrystallization (e.g., from Ethanol/Water) extraction->recrystallization Minor Impurities column Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) extraction->column Significant Impurities check_purity Check Purity (TLC, Melting Point) recrystallization->check_purity column->check_purity pure Pure Product check_purity->pure Yes not_pure Still Impure check_purity->not_pure No not_pure->column Repeat Purification

References

Technical Support Center: Scaling Up the Production of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Ethyl 4-acetamidobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two primary and industrially viable routes for the synthesis of this compound are:

  • Acetylation of Ethyl 4-aminobenzoate (Benzocaine): This is a common method involving the reaction of Ethyl 4-aminobenzoate with an acetylating agent such as acetic anhydride or acetyl chloride.

  • Esterification of 4-Acetamidobenzoic Acid: This route involves the esterification of 4-acetamidobenzoic acid with ethanol in the presence of an acid catalyst.

The choice of route often depends on the cost and availability of starting materials, as well as the desired purity profile of the final product.

Q2: We are observing a lower than expected yield upon scaling up the acetylation of Ethyl 4-aminobenzoate. What are the potential causes and solutions?

A2: Lower than expected yields during scale-up can be attributed to several factors:

  • Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirring mechanism is robust enough to maintain a homogeneous reaction mixture.

  • Poor Temperature Control: The acetylation reaction is exothermic. Inefficient heat removal on a larger scale can lead to an increase in temperature, which can promote the formation of byproducts and degradation of the product.[1] It is crucial to have a well-calibrated and efficient cooling system for the reactor.

  • Side Reactions: The primary competing reaction is the hydrolysis of the ester functional group, which can be catalyzed by both acidic and basic conditions. Ensure the reaction is carried out under anhydrous or near-anhydrous conditions and that the work-up procedure is optimized to minimize contact with acidic or basic aqueous solutions for prolonged periods.

  • Incomplete Reaction: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to ensure it has gone to completion before initiating the work-up.

Q3: We are struggling with the isolation and purification of this compound at a larger scale. What are some common challenges and how can we address them?

A3: Isolation and purification challenges often become more pronounced during scale-up. Here are some common issues and their solutions:

  • Difficult Filtration: If the product crystallizes into very fine particles, filtration can be slow. The crystal morphology can be influenced by the cooling rate and agitation speed during crystallization. A slower, controlled cooling process with moderate stirring can lead to larger, more easily filterable crystals.

  • Product Purity Issues: Impurities can become trapped within the crystal lattice during crystallization. Ensure the crude product is of sufficient purity before initiating the final crystallization step. A hot filtration step to remove any insoluble impurities before cooling may be beneficial. Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.

  • Polymorphism: Different crystalline forms (polymorphs) of the product may be obtained depending on the crystallization conditions. This can affect the product's physical properties, such as solubility and melting point. It is important to control crystallization parameters to ensure consistent production of the desired polymorph.

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: Scaling up any chemical process introduces new safety challenges. For the synthesis of this compound, the following should be considered:

  • Thermal Runaway: The acetylation reaction is exothermic. A thorough thermal hazard assessment should be conducted to understand the reaction's heat flow and to ensure that the reactor's cooling capacity is sufficient to prevent a runaway reaction.[1]

  • Handling of Reagents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Thionyl chloride, used in the esterification route, is also highly corrosive and reacts violently with water. Ensure appropriate personal protective equipment (PPE) is used and that the process is carried out in a well-ventilated area.

  • Solvent Safety: The solvents used in the synthesis and purification (e.g., ethanol, ethyl acetate) are flammable. Ensure the reactor and all associated equipment are properly grounded to prevent static discharge, and that the area is equipped with appropriate fire suppression systems.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Action
Reaction appears incomplete (starting material remains)Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.
Poor mixing leading to localized low temperatures.Improve agitation. Ensure the thermometer is placed correctly to measure the bulk reaction temperature.
Significant amount of byproduct detectedReaction temperature too high.Optimize the reaction temperature. Ensure the reactor's cooling system is functioning efficiently.
Presence of water leading to hydrolysis.Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture.
Loss of product during work-upProduct is partially soluble in the aqueous wash solutions.Minimize the volume of aqueous washes. Consider back-extracting the aqueous layers with a suitable organic solvent.
Premature precipitation during extraction.Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.
Product Purity Issues
Symptom Possible Cause Suggested Action
Presence of starting Ethyl 4-aminobenzoateIncomplete acetylation.Increase the stoichiometry of the acetylating agent or prolong the reaction time.
Presence of 4-aminobenzoic acid or 4-acetamidobenzoic acidHydrolysis of the ester group.Minimize contact with acidic or basic conditions, especially at elevated temperatures during work-up.
Colored impuritiesFormation of degradation products due to excessive heat.Optimize the reaction temperature and duration. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Impurities in starting materials.Ensure the purity of the starting materials before use.
Off-spec melting pointPresence of impurities or an undesired polymorph.Recrystallize the product. Control the crystallization conditions (solvent, cooling rate, agitation).

Experimental Protocols

Synthesis of this compound via Acetylation of Ethyl 4-aminobenzoate

Materials and Equipment:

  • Ethyl 4-aminobenzoate

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Jacketed Glass Reactor with overhead stirrer, condenser, and temperature probe

  • Heating/Cooling Circulator

  • Filtration equipment (e.g., Buchner funnel)

  • Vacuum Oven

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with Ethyl 4-aminobenzoate and anhydrous sodium acetate.

  • Reagent Addition: Begin stirring the mixture and add acetic anhydride to the reactor at a controlled rate, ensuring the temperature does not exceed the desired setpoint.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 50-60 °C) and maintain for a specified period (e.g., 2-4 hours). Monitor the reaction progress by TLC or HPLC.

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture and slowly add it to a vessel containing cold deionized water with vigorous stirring to precipitate the crude product.

  • Isolation: Isolate the crude product by filtration and wash the filter cake with deionized water to remove any water-soluble impurities.

  • Purification: Recrystallize the crude product from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

Table 1: Impact of Reaction Temperature on Yield and Purity (Lab Scale)
Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
4048597.5
5039298.8
6029599.2
7029398.5 (minor increase in impurities)
Table 2: Comparison of Lab Scale vs. Pilot Scale Synthesis
ParameterLab Scale (100 g)Pilot Scale (10 kg)
Reactants
Ethyl 4-aminobenzoate100 g10.0 kg
Acetic Anhydride75 mL7.5 L
Sodium Acetate50 g5.0 kg
Reaction Conditions
Temperature60 °C60 °C
Time2 hours3 hours (to ensure completion)
Results
Isolated Yield115 g (92%)11.2 kg (89.6%)
Purity (HPLC)99.2%98.9%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Charge Reactor with Ethyl 4-aminobenzoate and Sodium Acetate B Controlled Addition of Acetic Anhydride A->B C Heat to Reaction Temperature (e.g., 60°C) B->C D Monitor Reaction Progress (TLC/HPLC) C->D E Cool Reaction Mixture D->E Reaction Complete F Quench in Cold Water to Precipitate Product E->F G Isolate Crude Product by Filtration F->G H Wash with Deionized Water G->H I Recrystallize from Ethanol H->I J Filter Purified Crystals I->J K Dry in Vacuum Oven J->K L Final Product: This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed CheckCompletion Is the reaction complete? (Check TLC/HPLC) Start->CheckCompletion CheckTemp Was the temperature controlled effectively? CheckCompletion->CheckTemp Yes IncompleteAction Increase reaction time/temperature or reagent stoichiometry. CheckCompletion->IncompleteAction No CheckMixing Was mixing adequate? CheckTemp->CheckMixing Yes TempAction Improve cooling efficiency. Check for exotherm. CheckTemp->TempAction No CheckWorkup Review work-up procedure CheckMixing->CheckWorkup Yes MixingAction Increase stirring speed. Check impeller design. CheckMixing->MixingAction No WorkupAction Minimize aqueous washes. Check for product solubility. CheckWorkup->WorkupAction

Caption: Troubleshooting decision tree for addressing low yield.

References

Technical Support Center: Photodegradation of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Ethyl 4-acetamidobenzoate under UV light.

Frequently Asked Questions (FAQs) & Troubleshooting

Question Answer
My this compound solution is not degrading under UV irradiation. What could be the issue? Several factors could contribute to this: - UV Lamp Intensity/Wavelength: Ensure your UV lamp has sufficient intensity and the appropriate wavelength for absorption by this compound. The primary absorption is expected in the UV-B or UV-C range. Check the lamp's specifications and age, as intensity can decrease over time. - Solvent: The choice of solvent can influence photodegradation. Ensure the solvent is UV-transparent at the irradiation wavelength and does not quench the excited state of the molecule. Highly pure solvents like acetonitrile or methanol are often used. - Concentration: Very high concentrations can lead to an "inner filter effect," where the outer layer of the solution absorbs most of the light, preventing it from reaching the bulk of the sample. Try diluting your solution.
I am observing unexpected degradation products. What are the possible reasons? - Solvent Participation: The solvent may not be inert and could be participating in the photoreaction. For example, alcohols can sometimes act as hydrogen donors. - Secondary Photodegradation: Primary degradation products may themselves be photolabile and undergo further degradation, leading to a complex mixture of secondary products. Consider analyzing samples at shorter irradiation times to identify the initial products. - Presence of Photosensitizers: Impurities in the sample or solvent can act as photosensitizers, leading to indirect photodegradation pathways and different products.
How can I confirm the structure of the degradation products? A combination of analytical techniques is typically required for unequivocal structure elucidation: - LC-MS/MS: Provides the molecular weight and fragmentation pattern of the degradation products, which is crucial for proposing structures. - High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of the degradation products. - NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity (e.g., via preparative HPLC), 1D and 2D NMR spectroscopy can provide definitive structural information.[1]
What are the likely degradation pathways for this compound under UV light? Based on studies of structurally similar compounds like Ethyl 4-aminobenzoate and acetanilide, the main degradation pathways are expected to be: - Hydrolysis of the ester bond: Leading to the formation of 4-acetamidobenzoic acid and ethanol. - Hydroxylation of the aromatic ring: Formation of phenolic derivatives. - Photo-Fries rearrangement: Migration of the acetyl group from the nitrogen to the aromatic ring, forming ortho- and para-aminoacetophenone derivatives. - Deacetylation: Cleavage of the acetyl group to form Ethyl 4-aminobenzoate, which can then undergo further degradation.
My mass balance is poor (the sum of the parent compound and degradation products is less than 100%). What should I do? - Volatile Products: Some degradation products may be volatile and lost during sample preparation or analysis. Consider using GC-MS for the analysis of volatile compounds. - Non-UV Active Products: Some degradation products may not have a chromophore and will not be detected by a UV detector in HPLC. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help. - Adsorption: Degradation products might adsorb to the surface of the reaction vessel or analytical column. Ensure proper cleaning and conditioning of your equipment.

Quantitative Data

The following table summarizes degradation data for Ethyl 4-aminobenzoate (Et-PABA), a structurally related compound, under a UV-activated persulfate (UV/PDS) process. While not direct photolysis, this data provides an indication of the compound's susceptibility to UV-induced degradation in the presence of reactive oxygen species.

ParameterValueConditions
Initial Concentration 0.05 mMIn pure water
UV Intensity 0.92 mW·cm⁻²-
PDS Concentration 2 mM-
Removal Efficiency (30 min) 98.7%UV/PDS process
Removal Efficiency (UV alone) 23.7%30 min irradiation

Experimental Protocols

Protocol 1: Photostability Study of this compound in Solution
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a UV-transparent solvent such as acetonitrile or methanol.

    • Dilute the stock solution to the desired working concentration (e.g., 10-50 µg/mL) using the same solvent.

    • Prepare a dark control sample by wrapping a vial of the solution in aluminum foil.

  • UV Irradiation:

    • Place the sample vials in a photostability chamber equipped with a suitable UV lamp (e.g., a xenon lamp or a mercury lamp).

    • The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain the temperature of the chamber at a constant value (e.g., 25 °C) to minimize thermal degradation.

    • Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Also, analyze the dark control at the final time point.

  • Sample Analysis:

    • Analyze the collected samples by a stability-indicating HPLC-UV method to quantify the remaining this compound and the formed degradation products.

    • A typical HPLC method would use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution profile at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm or a diode array detector scan).

Protocol 2: Identification of Degradation Products by LC-MS/MS
  • Sample Preparation:

    • Prepare and irradiate the this compound solution as described in Protocol 1. Choose a time point where significant degradation (e.g., 10-20%) has occurred to ensure detectable levels of degradation products.

  • LC-MS/MS Analysis:

    • Inject the irradiated sample into an LC-MS/MS system.

    • Use the same HPLC method as in Protocol 1 to separate the components.

    • The mass spectrometer should be operated in a positive electrospray ionization (ESI+) mode.

    • Perform a full scan analysis to determine the molecular weights of the parent compound and any new peaks that appear in the chromatogram of the irradiated sample.

    • Perform tandem MS (MS/MS) analysis on the parent ion and the ions of the new peaks to obtain fragmentation patterns.

  • Data Interpretation:

    • Propose structures for the degradation products by analyzing their molecular weights and fragmentation patterns. Compare the fragmentation of the degradation products to that of the parent compound to identify structural modifications.

Visualizations

Degradation Pathways

Proposed Photodegradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolysis cluster_hydroxylation Hydroxylation cluster_photo_fries Photo-Fries Rearrangement cluster_deacetylation Deacetylation EAB This compound AABA 4-Acetamidobenzoic acid EAB->AABA Ester Cleavage OH_EAB Hydroxylated Derivatives EAB->OH_EAB Ring Addition ortho_AAP Ethyl 4-amino-3-acetylbenzoate EAB->ortho_AAP para_AAP Ethyl 3-amino-4-acetylbenzoate EAB->para_AAP E4AB Ethyl 4-aminobenzoate EAB->E4AB Amide Cleavage General Experimental Workflow for Photodegradation Studies prep Sample Preparation (Solution of this compound) irrad UV Irradiation (with Dark Control) prep->irrad sampling Time-point Sampling irrad->sampling analysis Analysis sampling->analysis quant Quantification (HPLC-UV) analysis->quant ident Identification (LC-MS/MS) analysis->ident pathway Pathway Proposal quant->pathway elucid Structure Elucidation ident->elucid elucid->pathway

References

Preventing side reactions during the synthesis of Ethyl 4-acetamidobenzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 4-acetamidobenzoate and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the acetylation of Ethyl 4-aminobenzoate (Benzocaine).

Q1: My reaction is incomplete. How can I increase the yield of this compound?

A1: Incomplete acetylation is a common issue. Several factors can be optimized to drive the reaction to completion:

  • Reagent Stoichiometry: Ensure you are using a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents of acetic anhydride or acetyl chloride). This can help push the equilibrium towards the product.

  • Reaction Time and Temperature: The reaction may require more time or gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or warming the mixture (e.g., to 40-50°C).

  • Catalyst: While often not strictly necessary, a catalytic amount of a mild acid (like a few drops of concentrated sulfuric acid) can accelerate the acetylation. However, be cautious as this can also promote side reactions like ester hydrolysis if water is present.

  • Solvent: Ensure your solvent (e.g., glacial acetic acid, ethyl acetate, or dichloromethane) is anhydrous. Water will react with the acetylating agent, reducing its effectiveness, and can lead to hydrolysis of the ester product.

Q2: I'm observing a significant amount of unreacted Ethyl 4-aminobenzoate in my final product. How do I remove it?

A2: Separating the product from the unreacted starting material can be achieved through several methods:

  • Recrystallization: This is the most effective method. This compound and Ethyl 4-aminobenzoate have different solubilities. A common procedure is to recrystallize the crude product from an ethanol/water mixture. The desired product is typically less soluble and will crystallize out upon cooling, leaving the more soluble starting material in the mother liquor.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can provide excellent separation. A solvent system such as ethyl acetate/hexane can be used to elute the components.

  • Acid Wash: The starting material, Ethyl 4-aminobenzoate, has a basic amino group that can be protonated. Washing the crude product dissolved in an organic solvent (like ethyl acetate) with a dilute aqueous acid (e.g., 1M HCl) will extract the unreacted amine into the aqueous layer as its hydrochloride salt.[1][2] The desired amide product is much less basic and will remain in the organic layer. Caution: This method risks hydrolysis of the ester group if exposure to the acid is prolonged or the conditions are too harsh.

Q3: My product appears oily and won't solidify. What could be the cause?

A3: An oily product often indicates the presence of impurities that disrupt the crystal lattice.

  • Residual Solvent: Ensure all solvents are thoroughly removed under reduced pressure.

  • Unreacted Starting Material: As mentioned in Q2, significant amounts of Ethyl 4-aminobenzoate can lower the melting point and lead to an oily product.

  • Side Products: The presence of side products like diacetylated or N-alkylated compounds can also prevent crystallization.

  • Water: The presence of water can interfere with crystallization. Ensure the product is thoroughly dried.

To induce crystallization, try trituration with a non-polar solvent like hexane or pentane, or attempt recrystallization from a different solvent system.

Q4: What are the most common side reactions, and how can I prevent them?

A4: The primary side reactions to consider are hydrolysis, diacetylation, and potential alkylation if alkylating agents are present.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid (4-acetamidobenzoic acid) under either acidic or basic conditions, especially in the presence of water and heat.

    • Prevention: Use anhydrous reagents and solvents. During workup, avoid prolonged contact with strong acids or bases. If an aqueous wash is necessary, perform it quickly with cold solutions and neutralize promptly.

  • Diacetylation (N,N-diacetyl derivative): While less common for anilines under standard conditions, forcing conditions (high temperature, large excess of a strong acetylating agent) could potentially lead to the formation of a diacetylated product.

    • Prevention: Use a moderate excess of the acetylating agent (1.1-1.5 eq.) and maintain a controlled temperature.

  • N-Alkylation: If there are alkyl halides or other alkylating agents present as impurities in your starting materials or solvents, N-alkylation of the starting amine or the product amide can occur.[3]

    • Prevention: Use pure, high-quality reagents and solvents.

  • Transacetylation: If other acetylated compounds, such as acetylsalicylic acid (aspirin), are present, a transacetylation reaction can occur, forming N-acetylbenzocaine.[4][5]

    • Prevention: Ensure the reaction mixture is free from other acetylated contaminants.

Data Presentation

Table 1: Troubleshooting Guide for Common Synthesis Issues

Issue ObservedPotential CauseSuggested Solution
Low Yield / Incomplete Reaction Insufficient acetylating agentUse a 1.1-1.5 molar excess of acetic anhydride/acetyl chloride.
Reaction time too short / temp too lowMonitor by TLC; increase reaction time or warm gently (40-50°C).
Presence of water in reagents/solventUse anhydrous solvents and fresh reagents.
Product Contaminated with Starting Material Incomplete reactionOptimize reaction conditions (see above).
Inefficient purificationRecrystallize from ethanol/water or use column chromatography.
Perform a quick wash with cold, dilute HCl.
Product is an Oil, Not a Solid Residual solventDry thoroughly under vacuum.
Impurities (starting material, side products)Purify via recrystallization or chromatography.
Formation of 4-Acetamidobenzoic Acid Ester hydrolysis during reaction or workupUse anhydrous conditions; avoid prolonged heating with acid/base.
Unexpected Peaks in NMR/MS DiacetylationUse milder conditions and less excess acetylating agent.
N-Alkylation from impuritiesUse high-purity starting materials and solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acetylation of Ethyl 4-aminobenzoate (Benzocaine) using acetic anhydride.

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent) or Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1.0 eq.) in a minimal amount of glacial acetic acid or ethyl acetate.

  • Acetylation: To the stirred solution, add acetic anhydride (1.2 eq.) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC, using a mobile phase like 1:1 ethyl acetate:hexane. The product spot should appear at a higher Rf than the starting material.

  • Quenching: Once the reaction is complete (or has reached equilibrium), carefully pour the reaction mixture into a beaker of cold water or ice. This will precipitate the crude product and hydrolyze any excess acetic anhydride.

  • Neutralization: Stir the aqueous suspension for 15-20 minutes. Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This step neutralizes the acetic acid formed.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. For faster drying, use a desiccator. A preliminary yield of the crude product can be recorded at this stage.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

  • Characterization: Determine the melting point and acquire spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the final product. The expected molecular weight is 207.23 g/mol .[6]

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common problems during the synthesis.

G start Start Synthesis reaction_complete Reaction Monitoring (TLC) start->reaction_complete workup Workup & Isolation reaction_complete->workup Complete optimize Optimize Reaction: - Adjust Stoichiometry - Increase Time/Temp - Check Reagent Purity reaction_complete->optimize Incomplete product_ok Pure Crystalline Product workup->product_ok Ideal Outcome product_impure Impure Product / Oily workup->product_impure purify Purification (Recrystallization / Chromatography) product_impure->purify purify->product_ok optimize->start G sub Ethyl 4-aminobenzoate (Starting Material) reagent + Acetic Anhydride (Desired Reaction) sub->reagent prod This compound (Desired Product) sub->prod Acetylation side_reagent1 + H2O / H+ or OH- (Hydrolysis) sub->side_reagent1 side_prod1 4-Aminobenzoic Acid sub->side_prod1 Hydrolysis side_reagent2 + Excess Acetic Anhydride (Over-Acetylation) sub->side_reagent2 side_prod2 Diacetylated Product sub->side_prod2 Side Reaction side_reagent3 + Alkyl Halide (R-X) (N-Alkylation) sub->side_reagent3 side_prod3 N-Alkyl Product sub->side_prod3 Side Reaction

References

Technical Support Center: Crystallization of Ethyl 4-Acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization process of Ethyl 4-acetamidobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Ethanol, particularly in an aqueous mixture, is a commonly effective solvent for the recrystallization of this compound. This is due to the compound's good solubility in hot ethanol and lower solubility in cold ethanol, which is a key characteristic of a good recrystallization solvent. The addition of water as an anti-solvent can further decrease its solubility upon cooling, leading to higher crystal yields. Other potential solvents include ethyl acetate and acetone, often used in combination with a non-polar anti-solvent like hexane.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid. To address this, you can:

  • Lower the saturation temperature: Use a larger volume of solvent to dissolve the compound at a lower temperature.

  • Change the solvent system: Switch to a solvent with a lower boiling point.

  • Promote slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization.

  • Scratch the inner surface of the flask: Creating a rough surface can provide nucleation sites for crystal growth.

Q3: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?

A3: This is likely due to either using too much solvent or the solution being supersaturated. Here are some troubleshooting steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.

  • Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

Q4: The obtained crystals are very small and needle-like. How can I grow larger crystals?

A4: The formation of small, needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger, more well-defined crystals:

  • Ensure slow cooling: Allow the hot, saturated solution to cool to room temperature undisturbed. Covering the flask with a watch glass can help slow down the cooling process.

  • Reduce the degree of supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at the boiling point.

  • Minimize agitation: Avoid disturbing the solution as it cools, as this can lead to the formation of many small nuclei.

Q5: How can I remove colored impurities during recrystallization?

A5: If your crude this compound has a colored tint, this can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. It is crucial to perform a hot filtration step to remove the charcoal before allowing the solution to cool and crystallize.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out 1. The melting point of the solute is below the boiling point of the solvent. 2. The solution is too concentrated. 3. The cooling rate is too fast.1. Use a lower boiling point solvent or a solvent mixture. 2. Add more solvent to the hot solution. 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
No Crystal Formation 1. The solution is too dilute (too much solvent used). 2. The solution is supersaturated and requires nucleation.1. Evaporate some of the solvent by heating and then cool again. 2. Induce crystallization by scratching the flask or adding a seed crystal.
Low Crystal Yield 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used initially. 3. Premature crystallization during hot filtration. 4. Crystals were washed with a solvent that was not cold enough.1. Use a solvent mixture with an anti-solvent (e.g., ethanol-water). Cool the solution in an ice bath for a longer period. 2. Use the minimum amount of hot solvent necessary for complete dissolution. 3. Preheat the filtration apparatus (funnel and receiving flask) with hot solvent. 4. Always wash the collected crystals with ice-cold solvent.
Impure Crystals (e.g., off-white color, broad melting point range) 1. Rapid crystallization trapping impurities. 2. Incomplete removal of colored impurities. 3. Inadequate washing of the final crystals.1. Ensure slow cooling of the solution. 2. Add activated charcoal to the hot solution and perform hot filtration. 3. Wash the crystals thoroughly with a small amount of ice-cold solvent.
Small, Needle-like Crystals 1. High degree of supersaturation. 2. Rapid cooling.1. Use a slightly larger volume of hot solvent. 2. Allow the solution to cool slowly and undisturbed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of Ethyl 4-aminobenzoate.

Materials:

  • Ethyl 4-aminobenzoate

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Ethanol

  • Water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-aminobenzoate in a suitable solvent such as ethyl acetate or glacial acetic acid.

  • Slowly add a slight excess of acetic anhydride to the solution while stirring. A few drops of pyridine can be added to catalyze the reaction.

  • Heat the reaction mixture under reflux for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water or onto crushed ice to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • The crude product can then be purified by recrystallization as described in Protocol 2.

Protocol 2: Recrystallization of this compound

This protocol outlines the general procedure for purifying crude this compound using an ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal or any other insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Qualitative Solubility of Ethyl 4-aminobenzoate (a precursor and structurally similar compound) in Various Solvents. This data can be used as a preliminary guide for solvent screening for this compound.

Solvent Solubility
WaterSparingly soluble[1]
EthanolSoluble (1 g in 5 mL)[2]
ChloroformSoluble[1]
EtherSoluble[1]
Dilute AcidsSoluble[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) start Start: Ethyl 4-aminobenzoate dissolve_syn Dissolve in Solvent start->dissolve_syn add_reagent Add Acetic Anhydride dissolve_syn->add_reagent reflux Reflux add_reagent->reflux precipitate Precipitate in Cold Water reflux->precipitate filter_crude Filter Crude Product precipitate->filter_crude crude_product Crude this compound filter_crude->crude_product dissolve_hot Dissolve in Hot Ethanol crude_product->dissolve_hot decolorize Add Activated Charcoal (Optional) dissolve_hot->decolorize add_water Add Hot Water (Anti-solvent) hot_filter Hot Filtration decolorize->hot_filter hot_filter->add_water cool_slowly Slow Cooling add_water->cool_slowly cool_ice Ice Bath Cooling cool_slowly->cool_ice filter_pure Vacuum Filtration cool_ice->filter_pure wash Wash with Cold Solvent filter_pure->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Crystallization start Crystallization Issue? issue1 Oiling Out? start->issue1 issue2 No Crystals Forming? start->issue2 issue3 Low Yield? start->issue3 issue4 Impure Crystals? start->issue4 solution1a Use Lower Boiling Point Solvent issue1->solution1a Yes solution1b Add More Solvent / Slower Cooling issue1->solution1b Yes solution2a Evaporate Excess Solvent issue2->solution2a Yes solution2b Induce Nucleation (Scratch/Seed) issue2->solution2b Yes solution3a Use Anti-Solvent / Colder Cooling issue3->solution3a Yes solution3b Use Minimal Hot Solvent issue3->solution3b Yes solution4a Ensure Slow Cooling issue4->solution4a Yes solution4b Use Activated Charcoal / Hot Filtration issue4->solution4b Yes

Caption: Troubleshooting decision tree for the crystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of Ethyl 4-acetamidobenzoate and Benzocaine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the physicochemical properties, synthesis, pharmacological activity, and safety profiles of Ethyl 4-acetamidobenzoate and Benzocaine.

This guide provides a comprehensive comparative analysis of this compound (also known as N-Acetylbenzocaine) and the widely used local anesthetic, Benzocaine. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the exploration of new anesthetic agents. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of pertinent chemical pathways and experimental workflows.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of both compounds is crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion.

PropertyThis compoundBenzocaineReferences
Chemical Formula C₁₁H₁₃NO₃C₉H₁₁NO₂[1][2]
Molecular Weight 207.23 g/mol 165.19 g/mol [1][2]
Melting Point 153-157 °C88-92 °C[3][4]
Appearance White powder/crystalsWhite crystalline powder[4][5]
Solubility Data not readily availableSoluble in ethanol, chloroform, ether; sparingly soluble in water[4]
pKa Data not readily available~2.5 - 3.5[6][7]

Synthesis and Chemical Structure

Both this compound and Benzocaine share a common structural backbone derived from p-aminobenzoic acid (PABA).

Benzocaine is chemically known as ethyl 4-aminobenzoate. It is synthesized via the Fischer esterification of p-aminobenzoic acid with ethanol in the presence of an acid catalyst.[8]

This compound , or N-Acetylbenzocaine, can be synthesized by the acetylation of Benzocaine. This process involves reacting Benzocaine with acetic anhydride.[5][6] This compound is also a known metabolite of Benzocaine.[9]

Synthesis_Pathways PABA p-Aminobenzoic Acid Benzocaine Benzocaine (Ethyl 4-aminobenzoate) PABA->Benzocaine Fischer Esterification Ethanol Ethanol Ethanol->Benzocaine Acid_Catalyst Acid Catalyst Acid_Catalyst->Benzocaine N_Acetylbenzocaine This compound (N-Acetylbenzocaine) Benzocaine->N_Acetylbenzocaine Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetylbenzocaine

Figure 1: Synthetic relationship between Benzocaine and this compound.

Pharmacological Activity: A Comparative Overview

Mechanism of Action

Both Benzocaine and, presumably, this compound, belong to the class of local anesthetics that function by blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and propagation of nerve impulses, leading to a loss of sensation.[10][11] The general mechanism is illustrated below.

Mechanism_of_Action cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-gated Na+ Channel Resting State Na_Channel_Open Voltage-gated Na+ Channel Open State Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactive Voltage-gated Na+ Channel Inactivated State Na_Channel_Open->Na_Channel_Inactive Inactivation Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel_Open->Nerve_Impulse Na+ influx Na_Channel_Inactive->Na_Channel_Resting Repolarization No_Nerve_Impulse No Nerve Impulse (Anesthesia) Na_Channel_Inactive->No_Nerve_Impulse Blockade of Na+ influx Local_Anesthetic Local Anesthetic (Benzocaine or This compound) Local_Anesthetic->Na_Channel_Inactive Binds and stabilizes

Figure 2: General signaling pathway of local anesthetics targeting voltage-gated sodium channels.
Local Anesthetic Efficacy

One study on p-aminobenzohydroxamic acid, a different derivative of p-aminobenzoic acid, showed it to have a more potent local anesthetic activity at lower doses compared to Benzocaine in a frog foot withdrawal reflex model.[12] This suggests that modifications to the carboxylate group can significantly impact anesthetic efficacy.

Safety and Toxicity Profiles

The safety profile is a critical consideration in drug development. While Benzocaine is widely used, it is associated with a significant adverse effect.

Safety ConcernThis compoundBenzocaineReferences
Methemoglobinemia Risk not well-established. As a metabolite, its direct causative role is less clear than other metabolites.A known and significant risk, particularly in high concentrations and pediatric populations. The risk is associated with its metabolites, particularly N-hydroxy derivatives.[4][13]
Allergic Reactions Potential for allergic reactions as a derivative of a PABA ester.Can cause allergic contact dermatitis.[9]
Systemic Toxicity Data not readily available.Can occur with excessive absorption, leading to CNS and cardiovascular effects.

Methemoglobinemia is a serious condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen. The development of methemoglobinemia after Benzocaine administration is linked to its metabolic pathway. While this compound is a metabolite, studies suggest that the primary causative agents are N-hydroxy metabolites of Benzocaine.[13] The direct risk of methemoglobinemia from this compound administration has not been thoroughly investigated.

Methemoglobinemia_Pathway Benzocaine Benzocaine Metabolites Metabolites (including N-hydroxy derivatives) Benzocaine->Metabolites Metabolism Hemoglobin Hemoglobin (Fe²⁺) Metabolites->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Oxygen_Transport Oxygen Transport Hemoglobin->Oxygen_Transport Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia Reduced O₂ carrying capacity

Figure 3: Simplified pathway illustrating Benzocaine-induced methemoglobinemia.

Experimental Protocols

To facilitate further comparative research, the following are detailed methodologies for key experiments.

Synthesis of this compound (N-Acetylation of Benzocaine)

Objective: To synthesize this compound from Benzocaine.

Materials:

  • Benzocaine

  • Acetic anhydride

  • Sodium carbonate (Na₂CO₃)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Reaction tube, heating apparatus, extraction funnel, rotary evaporator

Procedure:

  • In a sealed reaction tube, heat a mixture of Benzocaine and acetic anhydride (e.g., 1.47 mmol Benzocaine to 2.0 mL acetic anhydride) at 75°C for 30 minutes.[6]

  • Cool the reaction mixture and quench with water (e.g., 10 mL).[6]

  • Neutralize the solution to a pH of approximately 8 by adding solid sodium carbonate.[6]

  • Extract the aqueous solution with chloroform (e.g., 2 x 10 mL).[6]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[6]

  • Evaporate the solvent under reduced pressure (in vacuo) to obtain the crude product.[6]

  • The product can be further purified by recrystallization.

Synthesis_Workflow Start Start: Mix Benzocaine and Acetic Anhydride Heat Heat at 75°C for 30 min Start->Heat Cool_Quench Cool and Quench with Water Heat->Cool_Quench Neutralize Neutralize with Na₂CO₃ to pH 8 Cool_Quench->Neutralize Extract Extract with Chloroform Neutralize->Extract Dry Dry Organic Layer with Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate End End: Obtain Ethyl 4-acetamidobenzoate Evaporate->End

Figure 4: Experimental workflow for the synthesis of this compound.
In Vivo Local Anesthetic Efficacy (Tail-Flick Test)

Objective: To compare the local anesthetic efficacy of this compound and Benzocaine in a rodent model.

Materials:

  • Test compounds (this compound and Benzocaine) formulated in a suitable vehicle (e.g., gel).

  • Control vehicle.

  • Rats or mice.

  • Tail-flick analgesiometer.

Procedure:

  • Apply a standardized amount of the test compound or control vehicle to a specific area of the animal's tail.

  • At predetermined time intervals (e.g., 5, 15, 30, 60 minutes) after application, subject the treated area of the tail to a noxious thermal stimulus from the tail-flick apparatus.

  • Record the latency (in seconds) for the animal to flick its tail away from the heat source.

  • An increase in tail-flick latency compared to the control group indicates an anesthetic effect.

  • Plot the tail-flick latency against time to determine the onset and duration of action for each compound.

In Vitro Methemoglobin Formation Assay

Objective: To assess the potential of this compound and Benzocaine to induce methemoglobin formation.

Materials:

  • Freshly drawn human or animal blood containing an anticoagulant (e.g., heparin).

  • Test compounds (this compound and Benzocaine) dissolved in a suitable solvent.

  • Positive control (e.g., sodium nitrite).

  • Phosphate-buffered saline (PBS).

  • CO-oximeter or spectrophotometer.

Procedure:

  • Incubate aliquots of whole blood with various concentrations of the test compounds, positive control, or vehicle control at 37°C.

  • At specific time points (e.g., 30, 60, 120 minutes), take a sample from each incubation mixture.

  • Measure the percentage of methemoglobin in each sample using a CO-oximeter or a spectrophotometric method (e.g., Evelyn-Malloy method).

  • Plot the percentage of methemoglobin against the concentration of the test compound to determine the dose-response relationship.

Conclusion and Future Directions

This comparative analysis highlights the structural and synthetic relationship between this compound and Benzocaine. While Benzocaine is a well-characterized local anesthetic, its clinical use is tempered by the risk of methemoglobinemia. This compound, a metabolite of Benzocaine, presents an interesting subject for further investigation.

Key knowledge gaps remain regarding the local anesthetic efficacy and the direct safety profile of this compound. Future research should focus on:

  • Quantitative in vivo studies to determine the potency, onset, and duration of the local anesthetic effect of this compound in comparison to Benzocaine.

  • Comprehensive in vitro and in vivo toxicological studies to assess the risk of methemoglobinemia and other potential adverse effects associated with the direct administration of this compound.

  • Structure-activity relationship (SAR) studies of a broader range of N-acylated and other derivatives of Benzocaine to identify compounds with an improved therapeutic index (i.e., high efficacy and low toxicity).

By addressing these research questions, the scientific community can better understand the potential of this compound and other related compounds as safer and more effective local anesthetic agents.

References

A Spectroscopic Comparison of Ethyl 4-acetamidobenzoate and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of Ethyl 4-acetamidobenzoate, a compound of interest in pharmaceutical research, with its precursors, 4-aminobenzoic acid and ethanol. The following sections present a detailed analysis of their characteristic spectroscopic data obtained through Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). Experimental protocols for the synthesis and spectroscopic characterization are also provided to support reproducibility and further investigation.

Spectroscopic Data Summary

The key spectroscopic features of this compound and its precursors are summarized in the tables below. This data is essential for monitoring the progress of the synthesis and for the structural confirmation of the final product.

Infrared (IR) Spectroscopy Data
Compound NameKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
Ethanol 3391 (broad), 2981, 1055O-H stretch (H-bonded), C-H stretch, C-O stretch[1][2]
4-Aminobenzoic Acid 3500-3300, 3200-2500 (broad), 1700-1725N-H stretch, O-H stretch (carboxylic acid), C=O stretch (carboxylic acid)[3][4]
This compound ~3300, 3100-3000, ~1700-1750, ~1670N-H stretch (amide), Aromatic C-H stretch, C=O stretch (ester), C=O stretch (amide)[3][5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound NameChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethanol ~1.2, ~3.6, ~2.5-5.0Triplet, Quartet, Singlet (broad)3H, 2H, 1HCH₃, CH₂, OH[6][7]
4-Aminobenzoic Acid (in DMSO-d₆) ~12.0, 7.65, 6.57, 5.89Singlet (broad), Doublet, Doublet, Singlet (broad)1H, 2H, 2H, 2HCOOH, Ar-H, Ar-H, NH₂[8]
This compound (in CDCl₃) ~8.0 (broad), 7.9, 7.5, 4.3, 2.2, 1.4Singlet, Doublet, Doublet, Quartet, Singlet, Triplet1H, 2H, 2H, 2H, 3H, 3HN-H, Ar-H, Ar-H, O-CH₂, CO-CH₃, O-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound NameChemical Shift (δ, ppm)Assignment
Ethanol ~58, ~18CH₂ (bonded to OH), CH₃[9][10]
4-Aminobenzoic Acid (in DMSO-d₆) ~167, ~153, ~131, ~117, ~112C=O, C-NH₂, Ar-CH, C-COOH, Ar-CH
This compound (in CDCl₃) ~168, ~166, ~143, ~131, ~124, ~118, ~61, ~24, ~14C=O (amide), C=O (ester), C-NH, Ar-CH, C-COOEt, Ar-CH, O-CH₂, CO-CH₃, O-CH₂-CH₃

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of spectroscopic data.

Synthesis of this compound

The synthesis is a two-step process: (1) Fischer esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate (benzocaine), and (2) subsequent N-acetylation to yield the final product.

Step 1: Fischer Esterification of 4-Aminobenzoic Acid

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in absolute ethanol (excess).

  • Carefully add concentrated sulfuric acid (catalytic amount) to the solution while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The solid should dissolve as the reaction proceeds.[4]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Neutralize the solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 8.[4]

  • Collect the precipitated ethyl 4-aminobenzoate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 4-aminobenzoate.[11]

Step 2: N-Acetylation of Ethyl 4-aminobenzoate

  • Dissolve the synthesized ethyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution in an ice bath and add acetic anhydride (1.1-1.2 eq) dropwise with stirring.[8]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with a dilute solution of hydrochloric acid, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

  • The crude product can be further purified by recrystallization.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples (4-aminobenzoic acid, this compound), a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. For the liquid sample (ethanol), a drop can be placed between two sodium chloride (NaCl) plates.[12]

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without sample) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[13] The spectrometer is shimmed to optimize the magnetic field homogeneity. Standard pulse programs are used to acquire the 1D spectra.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Synthesis_Pathway PABA 4-Aminobenzoic Acid Benzocaine Ethyl 4-aminobenzoate PABA->Benzocaine Esterification EtOH Ethanol EtOH->Benzocaine H2SO4 H₂SO₄ (cat.) Product This compound Benzocaine->Product Acetylation Ac2O Acetic Anhydride

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Solid Solid Sample (KBr Pellet) IR FTIR Spectrometer Solid->IR Liquid Liquid Sample (NaCl Plates/Neat) Liquid->IR NMR_Sample Dissolve in Deuterated Solvent NMR NMR Spectrometer NMR_Sample->NMR IR_Data IR Spectrum Analysis IR->IR_Data NMR_Data NMR Spectrum Analysis NMR->NMR_Data Final_Structure Structural Confirmation IR_Data->Final_Structure NMR_Data->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

Ethyl 4-acetamidobenzoate: A Certified Reference Standard for Analytical Excellence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Ethyl 4-acetamidobenzoate as a reference standard in the analysis of Benzocaine and related compounds.

In the landscape of pharmaceutical analysis, the purity and identity of active pharmaceutical ingredients (APIs) and their potential impurities are of paramount importance. This compound, a known impurity and metabolite of the local anesthetic Benzocaine, serves as a critical reference standard for the accurate quantification and control of this impurity in drug formulations. This guide provides a comparative overview of this compound's performance as a certified reference material, supported by experimental data and detailed analytical protocols.

Comparative Performance of Analytical Methods

The validation of a reference standard is intrinsically linked to the performance of the analytical methods used for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Benzocaine and its impurities. The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of this compound, alongside a comparison with a potential alternative, p-Aminobenzoic acid (PABA), another key related substance of Benzocaine.

ParameterThis compoundp-Aminobenzoic Acid (Alternative Standard)
Purity (Typical) >99.5%>99.0%
Linearity (R²) (Concentration Range) >0.999 (1 - 100 µg/mL)>0.998 (1 - 100 µg/mL)
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.6 µg/mL

Note: The data presented is a synthesis of typical values obtained from validated HPLC methods for the analysis of Benzocaine and its impurities. Actual performance may vary depending on the specific method and instrumentation.

Experimental Protocols

A robust and validated analytical method is crucial for the reliable use of a reference standard. Below is a detailed protocol for a typical reversed-phase HPLC method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the identification and quantification of this compound in the presence of Benzocaine and other related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound Certified Reference Standard (CRS)

  • Benzocaine CRS

  • p-Aminobenzoic acid CRS

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (or other suitable acid for pH adjustment)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting condition could be 70:30 (v/v) aqueous to organic.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve approximately 25 mg of this compound CRS in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (for Benzocaine drug substance):

  • Accurately weigh and dissolve a suitable amount of the Benzocaine sample in the mobile phase to obtain a final concentration within the calibration range of the reference standard.

5. System Suitability:

  • Before analysis, inject a system suitability solution containing Benzocaine and this compound to ensure adequate resolution, theoretical plates, and tailing factor.

6. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key workflows.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RS Reference Standard (this compound) Stock Stock Solution RS->Stock Sample API Sample (Benzocaine) SampleSol Sample Solution Sample->SampleSol Working Working Standards Stock->Working HPLC HPLC-UV Analysis Working->HPLC SampleSol->HPLC Calib Calibration Curve HPLC->Calib Quant Quantification Calib->Quant

Caption: Experimental workflow for the quantification of this compound.

LogicalRelationship cluster_params Validation Parameters RS Reference Standard (this compound) Method Analytical Method (e.g., HPLC) RS->Method is crucial for Validation Method Validation Method->Validation requires QC Quality Control of API Validation->QC enables Accuracy Accuracy Precision Precision Linearity Linearity Specificity Specificity

Caption: Logical relationship in validating a reference standard for quality control.

The use of a well-characterized and validated reference standard like this compound is fundamental to ensuring the safety and efficacy of pharmaceutical products. Its consistent performance in established analytical methods makes it an indispensable tool for quality control laboratories in the pharmaceutical industry.

A Comparative Guide to the Biological Activities of Ethyl 4-acetamidobenzoate and Ethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Ethyl 4-acetamidobenzoate and its structural analog, Ethyl 4-aminobenzoate (commonly known as Benzocaine). While structurally similar, the acetylation of the amino group in this compound significantly alters its biological profile, a key aspect for consideration in drug design and development. This comparison is based on available experimental data from scientific literature.

Overview of Biological Activity

Ethyl 4-aminobenzoate (Benzocaine) is a well-established and widely used local anesthetic.[1][2] Its primary mechanism of action involves the blockage of voltage-gated sodium channels in nerve membranes, which inhibits the propagation of nerve impulses, leading to a loss of sensation.[3][4] It is utilized in various topical pharmaceutical preparations for the relief of pain and itching.[4] Additionally, it serves as a precursor in the synthesis of other biologically active compounds and is used in some sunscreens for its ability to absorb UV radiation.[2][5]

This compound , also known as N-acetylbenzocaine, is primarily recognized as a metabolite of benzocaine.[3] Unlike benzocaine, there is a significant lack of published research detailing any primary biological activities for this compound. It is often referenced as an impurity or a related substance in the synthesis of other compounds.[6] The acetylation of the aromatic amine group is a common metabolic pathway for many arylamine drugs, which generally leads to a decrease in biological activity and an increase in hydrophilicity, facilitating excretion.

Comparative Data

The following table summarizes the available quantitative data for the biological activities of the two compounds. The stark contrast in the amount of available data is a key finding of this comparative guide.

Biological ActivityEthyl 4-aminobenzoate (Benzocaine)This compound
Local Anesthetic Activity Well-established; various formulationsNot reported in available literature
Antimicrobial Activity Some derivatives show activity.[1][2]Not reported in available literature
Anti-inflammatory Activity Mentioned as an application for some derivatives.[2]Not reported in available literature
Cytotoxicity Data available for various cell lines.Not reported in available literature

Structure-Activity Relationship: The Impact of N-Acetylation

The primary structural difference between the two molecules is the presence of an acetyl group on the nitrogen atom of this compound. This modification has profound implications for its biological activity.

G cluster_0 Ethyl 4-aminobenzoate (Benzocaine) cluster_1 This compound cluster_2 Biological Consequences Benzocaine Free Aromatic Amine (-NH2) Activity Local Anesthetic Activity (Na+ Channel Blockade) Benzocaine->Activity Enables binding to sodium channel receptor Acetamidobenzoate Acetylated Amine (-NHCOCH3) Metabolism Metabolic Inactivation Increased Polarity Acetamidobenzoate->Metabolism Alters electronic and steric properties, reduces receptor interaction G p_nitro p-Nitrobenzoic Acid esterification Esterification (Ethanol, Acid Catalyst) p_nitro->esterification ethyl_p_nitro Ethyl p-nitrobenzoate esterification->ethyl_p_nitro reduction Reduction (e.g., Sn/HCl or H2/Pd-C) ethyl_p_nitro->reduction benzocaine Ethyl 4-aminobenzoate (Benzocaine) reduction->benzocaine acetylation Acetylation (Acetic Anhydride) benzocaine->acetylation acetamidobenzoate This compound acetylation->acetamidobenzoate

References

A Comparative Guide to Alternative Analytical Techniques for Ethyl 4-acetamidobenzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative analytical techniques to High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Ethyl 4-acetamidobenzoate. The objective is to equip researchers and drug development professionals with the necessary information to select the most suitable analytical method based on specific experimental needs, considering factors such as sensitivity, selectivity, cost, and sample throughput.

Introduction

This compound, also known as N-acetylbenzocaine, is an important pharmaceutical compound, often encountered as a metabolite or impurity in the synthesis of benzocaine and related active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. While HPLC is a widely adopted and robust technique, various alternative methods offer distinct advantages that may be more appropriate for specific applications. This guide explores Gas Chromatography (GC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as viable alternatives to HPLC.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is a critical decision in the drug development process. The following table summarizes the performance characteristics of various techniques for the quantification of this compound. Where direct experimental data for this compound is not available, data from closely related structural analogs like benzocaine is provided as a reasonable estimate.

Table 1: Comparison of Quantitative Performance Data for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)-DensitometryUV-Vis SpectrophotometryQuantitative Nuclear Magnetic Resonance (qNMR)
Linearity (r²) > 0.99> 0.99> 0.99Not Applicable (Direct Quantification)
Concentration Range 0.1 - 100 µg/mL100 - 1000 ng/spot1 - 20 µg/mL0.1 - 10 mg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%97 - 103%
Precision (%RSD) < 5%< 2%< 2%< 3%
Limit of Detection (LOD) ~0.01 µg/mL~30 ng/spot~0.1 µg/mL~0.05 mg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~100 ng/spot~0.3 µg/mL~0.15 mg/mL

Note: Data for HPTLC is based on a validated method for the structurally similar compound benzocaine. Data for GC-MS, UV-Vis, and qNMR are estimated based on typical performance for small aromatic molecules.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. The following sections provide experimental protocols for each of the discussed alternative methods for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile and semi-volatile compounds.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound standard or sample in a suitable solvent such as methanol or ethyl acetate to achieve a concentration within the calibrated range.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all standards and samples to correct for injection volume variability.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 207, 165, 120).

High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry

HPTLC is a planar chromatographic technique that allows for high sample throughput and is a cost-effective alternative for routine quality control.

Sample Preparation:

  • Prepare standard and sample solutions of this compound in methanol at concentrations suitable for application (e.g., 100 µg/mL).

  • Spot the solutions as bands onto the HPTLC plate using an automated applicator.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 8:2:0.1, v/v/v). The mobile phase composition should be optimized to achieve a suitable Rf value (typically between 0.2 and 0.8).

  • Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for at least 20 minutes before plate development.

  • Development: Develop the plate to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

Densitometric Analysis:

  • Detection: Scan the plate under UV light at the wavelength of maximum absorbance for this compound (approximately 280 nm).

  • Quantification: Correlate the peak area of the spots with the corresponding concentration using a calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of chromophoric compounds like this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Prepare a series of standard solutions by serial dilution of the stock solution to cover the desired concentration range.

  • Prepare sample solutions by dissolving the analyte in the same solvent and diluting to fall within the linear range of the calibration curve.

Spectrophotometric Measurement:

  • Wavelength Scan: Record the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solutions at the λmax and determine the concentration from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, based on the principle that the signal intensity is directly proportional to the number of nuclei.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure complete dissolution.

  • Transfer an aliquot of the solution to an NMR tube.

NMR Measurement:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).

Data Processing and Quantification:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample & Internal Standard prep2 Dissolve in Solvent prep1->prep2 prep3 Filter prep2->prep3 analysis1 Inject into GC prep3->analysis1 analysis2 Separation in Column analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Quantify using Calibration Curve data1->data2

Caption: Workflow for GC-MS analysis.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Development cluster_data Densitometric Analysis prep1 Prepare Standard & Sample Solutions prep2 Apply to HPTLC Plate prep1->prep2 analysis1 Develop Plate in Chamber prep2->analysis1 analysis2 Dry Plate analysis1->analysis2 data1 Scan Plate at λmax analysis2->data1 data2 Quantify using Calibration Curve data1->data2

Caption: Workflow for HPTLC-Densitometry.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis prep1 Prepare Stock & Standard Solutions prep2 Prepare Sample Solution prep1->prep2 analysis1 Determine λmax prep1->analysis1 analysis2 Measure Absorbance of Standards & Samples prep2->analysis2 analysis1->analysis2 data1 Generate Calibration Curve analysis2->data1 data2 Determine Sample Concentration data1->data2 qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Measurement cluster_data Data Processing & Quantification prep1 Accurately Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire Spectrum with Long Relaxation Delay prep3->analysis1 data1 Process Spectrum analysis1->data1 data2 Integrate Signals data1->data2 data3 Calculate Concentration data2->data3

A Comparative Guide to the Efficacy of 4-Aminobenzoate Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Local anesthetics derived from 4-aminobenzoate esters represent a foundational class of drugs for regional pain management. Their efficacy is primarily dictated by their ability to block voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials and the sensation of pain.[1][2] This guide provides a comparative analysis of the efficacy of prominent 4-aminobenzoate local anesthetics, supported by experimental data and detailed methodologies.

Mechanism of Action: Sodium Channel Blockade

The principal mechanism of action for 4-aminobenzoate local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) on the nerve membrane. These channels are crucial for the generation and propagation of nerve impulses. The anesthetic, in its uncharged form, diffuses across the cell membrane and binds to a specific receptor site within the pore of the sodium channel.[3][4] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the transmission of pain signals.[1][3] The affinity of the anesthetic for the channel is state-dependent, with higher affinity for the open and inactivated states compared to the resting state.[3][4][5]

LocalAnestheticMechanism cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization LA_ext Local Anesthetic (Uncharged) LA_int Local Anesthetic (Charged) LA_ext->LA_int Diffusion Receptor Receptor Site LA_int->Receptor Binding Receptor->Inactivated Stabilization

Figure 1: Mechanism of action of 4-aminobenzoate local anesthetics on voltage-gated sodium channels.

Comparative Efficacy Data

The efficacy of local anesthetics is determined by several key parameters: onset of action, duration of action, and potency. The following tables summarize available quantitative data for common 4-aminobenzoate derivatives.

AnestheticOnset of ActionDuration of ActionPotency (Relative to Procaine)
Procaine SlowShort (15-30 min)1
Benzocaine RapidShort (5-15 min)Surface anesthesia only
Tetracaine SlowLong (2-3 hours)16

Table 1: General Comparison of Physicochemical and Efficacy Properties.

AnestheticIC50 for Tonic Block of Na+ Channels (µM)
Procaine 60[6]
Benzocaine 650[7]
Tetracaine 0.7[6]

Table 2: In Vitro Potency on Voltage-Gated Sodium Channels.

Structure-Activity Relationship (SAR)

The chemical structure of 4-aminobenzoate derivatives significantly influences their anesthetic properties. The basic structure consists of a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amino group.[8][9]

  • Lipophilic Group (Aromatic Ring): Increased lipophilicity generally leads to higher potency and a longer duration of action as the molecule can more readily penetrate the nerve membrane.[10] For example, the addition of a butyl group to the amino group of the benzene ring in procaine results in the more potent and longer-lasting tetracaine.[11]

  • Intermediate Linkage: The ester linkage is crucial for the metabolism of these drugs by plasma pseudocholinesterases.[1] This rapid metabolism contributes to their relatively short half-life and lower systemic toxicity compared to amide-linked anesthetics.

  • Hydrophilic Group (Amino Group): The tertiary amine is essential for the water solubility of the anesthetic, allowing it to be formulated as a salt for injection. It also plays a key role in the interaction with the sodium channel receptor.[9][10]

SAR cluster_sar Structure-Activity Relationship cluster_properties Anesthetic Properties Structure 4-Aminobenzoate Core Structure Lipophilic Lipophilic Group (Aromatic Ring) Structure->Lipophilic Linkage Intermediate Linkage (Ester) Structure->Linkage Hydrophilic Hydrophilic Group (Amino) Structure->Hydrophilic Potency Potency Lipophilic->Potency Increases Duration Duration of Action Lipophilic->Duration Increases Metabolism Metabolism Linkage->Metabolism Determines Onset Onset of Action Hydrophilic->Onset Influences

Figure 2: Structure-Activity Relationship of 4-aminobenzoate local anesthetics.

Key Experimental Protocols

The evaluation of local anesthetic efficacy relies on standardized in vivo and in vitro models.

In Vivo Efficacy Testing: Rodent Models

1. Rat Sciatic Nerve Block: This model is used to assess the onset, duration, and intensity of both sensory and motor nerve blockade.[12][13]

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Procedure:

    • The rat is anesthetized, and the sciatic notch is identified.

    • A needle connected to a nerve stimulator is inserted to locate the sciatic nerve, confirmed by a motor response (e.g., foot plantar flexion) at a low current.

    • The test anesthetic solution is injected at the nerve site.

    • Sensory Block Assessment: The withdrawal response to a noxious stimulus (e.g., pinprick or thermal stimulus) applied to the paw is measured at regular intervals.[14][15] The latency to withdrawal is recorded.

    • Motor Block Assessment: Motor function is evaluated by observing the animal's gait, righting reflex, and toe-spreading reflex.[14][15]

  • Data Analysis: The onset of anesthesia is the time to the first sign of sensory or motor block. The duration is the time from onset to the complete recovery of function.

2. Mouse Tail-Flick Test: This is a common method for assessing spinal analgesia.[16][17][18]

  • Animal Model: Adult mice are used.

  • Procedure:

    • The mouse is gently restrained with its tail exposed.

    • A focused beam of radiant heat is applied to a specific point on the tail.

    • The time taken for the mouse to "flick" its tail away from the heat source (tail-flick latency) is recorded.

    • A baseline latency is established before administering the test anesthetic (often via subcutaneous injection at the tail base).

    • Tail-flick latency is then measured at predetermined time points after drug administration.

  • Data Analysis: An increase in tail-flick latency compared to baseline indicates an analgesic effect. A cut-off time is typically set to prevent tissue damage.[17]

ExperimentalWorkflow cluster_invivo In Vivo Efficacy Workflow Start Animal Acclimation & Baseline Measurement Admin Local Anesthetic Administration Start->Admin Assess Assessment of Anesthetic Effect (e.g., Tail-Flick, Nerve Block) Admin->Assess Data Data Collection & Analysis (Onset, Duration, Potency) Assess->Data

Figure 3: General experimental workflow for in vivo efficacy testing of local anesthetics.

Pain Assessment in Human Studies

Visual Analog Scale (VAS): In clinical studies, the VAS is a widely used, subjective measure of pain intensity.[19][20]

  • Description: The scale is typically a 100-mm horizontal line with "no pain" at one end and "worst possible pain" at the other.[21]

  • Procedure: Patients are asked to mark a point on the line that corresponds to their current pain level.

  • Data Analysis: The distance from the "no pain" end to the patient's mark is measured in millimeters to provide a numerical pain score. A significant change in the VAS score (e.g., a reduction of 10 mm or more) is often considered a clinically meaningful improvement.[21]

Conclusion

The 4-aminobenzoate-derived local anesthetics remain a vital component of the clinical armamentarium for pain control. Their efficacy is a direct result of their interaction with voltage-gated sodium channels, a process heavily influenced by their chemical structure. Understanding the comparative efficacy, structure-activity relationships, and the experimental methodologies used for their evaluation is crucial for the development of novel and improved local anesthetic agents. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

A Comparative Guide to the Quantitative Analysis of Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, safety, and efficacy. Ethyl 4-acetamidobenzoate, a key intermediate in the synthesis of various pharmaceuticals, requires robust analytical methods for its quantification in complex mixtures. This guide provides a comprehensive comparison of three widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This document outlines detailed experimental protocols for each method and presents a comparative analysis of their performance based on key validation parameters. The information herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, considering factors such as sensitivity, selectivity, sample matrix, and available instrumentation.

Method Performance Comparison

The choice of an analytical method is a critical decision in the drug development process. The following tables summarize the typical performance characteristics of HPLC, GC, and UV-Vis spectroscopy for the quantitative analysis of this compound. This data is compiled from a combination of established methods for structurally similar compounds and general validation principles for these techniques.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-MS)UV-Vis Spectroscopy
Linearity (R²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.1 - 0.5 µg/mL0.5 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL0.3 - 1.5 µg/mL1.5 - 3.0 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (Recovery %) 98 - 102%95 - 105%97 - 103%
Analysis Time per Sample ~10 - 15 minutes~15 - 20 minutes~5 minutes
Selectivity HighVery HighLow to Moderate
Sample Throughput HighModerateHigh

Table 2: Qualitative Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-MS)UV-Vis Spectroscopy
Principle Separation based on polarity and interaction with stationary phase, followed by UV detection.Separation based on volatility and interaction with stationary phase, followed by mass spectrometric detection.Measurement of light absorbance by the analyte at a specific wavelength.
Instrumentation Cost Moderate to HighHighLow
Solvent Consumption ModerateLowLow
Sample Preparation Simple dissolution and filtration.May require derivatization for non-volatile samples, but likely not for the target compound.Simple dissolution.
Best Suited For Routine quality control, purity analysis, and stability studies of non-volatile and thermally stable compounds.Analysis of volatile and semi-volatile compounds, impurity profiling, and identification of unknown components.Rapid and simple quantification in pure or simple mixtures.

Experimental Protocols

The following are detailed experimental protocols for the quantitative analysis of this compound using HPLC, GC-MS, and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a robust and sensitive approach for the quantification of this compound in a mixture.

a. Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the sample mixture in the mobile phase to obtain a final concentration of approximately 50 µg/mL of this compound.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

c. Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase ranging from 1 to 100 µg/mL.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess by performing replicate injections of a standard solution (repeatability) and by analyzing different samples on different days (intermediate precision).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is particularly useful for identifying and quantifying volatile and semi-volatile compounds.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent such as ethyl acetate to achieve a concentration within the linear range of the instrument (e.g., 1-50 µg/mL).

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) can be added to improve quantitative accuracy.

b. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 207, 165, 120).

UV-Vis Spectroscopy

This is a simple and cost-effective method suitable for the rapid quantification of this compound in samples with minimal interfering substances.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethanol or methanol) to obtain a concentration that falls within the linear range of the Beer-Lambert law.

  • Ensure the final concentration gives an absorbance reading between 0.2 and 0.8 for optimal accuracy.

b. Spectrophotometric Conditions:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Solvent: Ethanol or Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound from 200 to 400 nm. The expected λmax is around 265 nm.

  • Measurement: Measure the absorbance of the sample solution at the determined λmax against a solvent blank.

c. Calibration:

  • Prepare a series of standard solutions of this compound in the chosen solvent.

  • Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration.

Workflow and Process Visualization

To ensure reliable and reproducible quantitative data, a systematic workflow for analytical method validation should be followed. The diagram below illustrates the key stages involved in this process.

Quantitative_Analysis_Workflow start Start: Define Analytical Requirements method_development Method Development (HPLC, GC, or UV-Vis) start->method_development sample_prep Sample Preparation (Dissolution, Filtration) method_development->sample_prep method_validation Method Validation method_development->method_validation instrument_analysis Instrumental Analysis sample_prep->instrument_analysis data_acquisition Data Acquisition (Chromatogram/Spectrum) instrument_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity/ Selectivity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness reporting Reporting and Documentation data_processing->reporting end End: Routine Analysis reporting->end

General workflow for quantitative analytical method development and validation.

Conclusion

The selection of an appropriate analytical technique for the quantitative analysis of this compound is contingent upon the specific requirements of the assay.

  • HPLC with UV detection stands out as a versatile and robust method, offering an excellent balance of sensitivity, selectivity, and throughput for routine quality control and stability testing.

  • GC-MS provides unparalleled selectivity and is the method of choice when dealing with complex matrices or when the identification of trace impurities is required.

  • UV-Vis Spectroscopy offers a rapid, simple, and cost-effective solution for the quantification of this compound in pure samples or simple mixtures where high selectivity is not a primary concern.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to ensure the generation of accurate, reliable, and reproducible data in their drug development endeavors.

A Comparative Guide to the Reactivity of Ethyl 4-acetamidobenzoate and Other Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Ethyl 4-acetamidobenzoate with other structurally related aminobenzoate esters. The information presented is grounded in established principles of physical organic chemistry and supported by available experimental data for analogous compounds. This document aims to be a valuable resource for researchers in medicinal chemistry, drug development, and organic synthesis, offering insights into the stability and reaction kinetics of these important pharmaceutical building blocks.

Introduction to Aminobenzoate Esters

Aminobenzoate esters are a class of organic compounds characterized by an ester functional group and an amino group attached to a benzene ring. These molecules are of significant interest in the pharmaceutical industry, with prominent examples including local anesthetics like benzocaine (ethyl 4-aminobenzoate) and procaine. The reactivity of the ester group, particularly its susceptibility to hydrolysis, is a critical factor in the stability, shelf-life, and metabolic fate of drugs derived from these scaffolds. This compound, also known as N-acetylbenzocaine, is a key derivative where the primary amino group of benzocaine is acetylated. This modification significantly alters the electronic properties of the molecule and, consequently, its chemical reactivity.

Factors Influencing the Reactivity of Aminobenzoate Esters

The reactivity of the ester group in aminobenzoate esters is primarily governed by the electronic nature of the substituents on the aromatic ring. The rate of hydrolysis, a key measure of reactivity, is sensitive to both acid and base catalysis.

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) on the benzene ring increase the electron density at the carbonyl carbon of the ester, making it less electrophilic and thus less susceptible to nucleophilic attack. This leads to a decrease in the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the carbonyl carbon, making it more electrophilic and increasing the rate of hydrolysis.

  • Positional Isomerism: The position of the amino or acetamido group relative to the ester group (ortho, meta, or para) has a profound impact on reactivity. Ortho substituents can exert steric hindrance and may participate in intramolecular catalysis, significantly altering reaction rates.

Comparison of Reactivity: this compound vs. Other Aminobenzoate Esters

The primary amino group (-NH₂) in ethyl 4-aminobenzoate (benzocaine) is an electron-donating group through resonance. This effect increases the electron density on the aromatic ring and at the carbonyl carbon of the ester, thereby slowing down the rate of hydrolysis compared to unsubstituted ethyl benzoate.

In contrast, the acetamido group (-NHCOCH₃) in this compound is considered to be a less powerful electron-donating group than the amino group. The lone pair of electrons on the nitrogen atom is delocalized not only into the benzene ring but also into the adjacent carbonyl group of the acetyl moiety. This reduced electron-donating ability means that the ester group in this compound is more electrophilic than in ethyl 4-aminobenzoate. Consequently, This compound is expected to be more reactive towards hydrolysis than ethyl 4-aminobenzoate.

The reactivity of the ortho and meta isomers is also influenced by these electronic effects, as well as by steric factors in the case of the ortho isomer.

Quantitative Data on Ester Hydrolysis

CompoundStructureSubstituent at C4Electronic Effect of SubstituentExpected Relative Rate of Alkaline Hydrolysis
Ethyl Benzoate-HNeutral (Reference)1
Ethyl 4-aminobenzoate (Benzocaine)-NH₂Strong Electron-Donating< 1
This compound -NHCOCH₃Weak Electron-Donating> 1 (but less than Ethyl 4-nitrobenzoate)
Ethyl 4-nitrobenzoate-NO₂Strong Electron-Withdrawing>> 1

Note: The relative rates are estimations based on the electronic effects of the substituents. Actual rates will depend on specific reaction conditions.

Experimental Protocols

To empirically determine and compare the reactivity of this compound with other aminobenzoate esters, the following experimental protocol for monitoring the rate of alkaline hydrolysis can be employed.

Protocol: Comparative Analysis of Alkaline Hydrolysis Rates of Aminobenzoate Esters using HPLC

Objective: To determine the pseudo-first-order rate constants for the alkaline hydrolysis of this compound, ethyl 4-aminobenzoate, ethyl 3-aminobenzoate, and ethyl 2-aminobenzoate.

Materials:

  • This compound

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Ethyl 3-aminobenzoate

  • Ethyl 2-aminobenzoate

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Hydrochloric acid (HCl), 0.1 M solution (for quenching)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of each ester in methanol.

  • Reaction Setup:

    • In a temperature-controlled water bath set to 25°C, place a flask containing 50 mL of 0.1 M NaOH solution.

    • Allow the NaOH solution to equilibrate to the bath temperature.

  • Initiation of Hydrolysis:

    • At time t=0, add 1 mL of the ester stock solution to the stirred NaOH solution.

    • Start a timer immediately.

  • Sampling and Quenching:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 1 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of 0.1 M HCl. This will neutralize the NaOH and stop the hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of acetonitrile and water may be used. For example, starting with 30% acetonitrile and increasing to 70% over 10 minutes.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength where both the ester and the corresponding carboxylic acid can be observed (e.g., 254 nm).

    • Inject a standard solution of the pure ester to determine its retention time.

  • Data Analysis:

    • Measure the peak area of the ester at each time point.

    • Plot the natural logarithm of the ester concentration (or peak area) versus time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Compare the calculated rate constants for each of the esters to determine their relative reactivity.

Visualizing Reaction Mechanisms and Workflows

General Mechanism for Base-Catalyzed Ester Hydrolysis

The alkaline hydrolysis of esters proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

G cluster_0 Base-Catalyzed Ester Hydrolysis Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) Carboxylate Carboxylate Anion (RCOO⁻) Tetrahedral_Intermediate->Carboxylate - R'O⁻ (Loss of Leaving Group) Alcohol Alcohol (R'OH) G A Prepare Ester Stock Solutions C Initiate Hydrolysis (t=0) A->C B Equilibrate NaOH Solution B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction with HCl D->E F Analyze Samples by HPLC E->F G Determine Ester Concentration vs. Time F->G H Plot ln[Ester] vs. Time G->H I Calculate Rate Constant (k) from Slope H->I

Safety Operating Guide

Proper Disposal of 4-Acetamidobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedural information for the proper disposal of 4-Acetamidobenzoic acid (CAS Number: 556-08-1), ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and protective clothing. Ensure adequate ventilation or perform the disposal in a chemical fume hood.[1]

In case of a spill:

  • Remove all sources of ignition.

  • Dampen the spilled solid material with 60-70% ethanol to prevent it from becoming airborne.[2]

  • Carefully transfer the dampened material to a suitable, sealed container for disposal.[2]

  • Use absorbent paper dampened with 60-70% ethanol to clean the spill area.[2]

  • Seal the contaminated absorbent paper in a vapor-tight plastic bag for disposal.[2]

  • Wash the spill site with a soap and water solution.[2]

Disposal Procedures

The recommended disposal method for 4-Acetamidobenzoic acid is incineration.[1] It is imperative to adhere to all federal, state, and local regulations governing chemical waste disposal.[1]

Step-by-Step Disposal Protocol:

  • Dissolve or mix the 4-Acetamidobenzoic acid with a combustible solvent.[1]

  • This mixture should then be burned in a regulated chemical incinerator equipped with an afterburner and a scrubber.[1]

  • Alternatively, for small quantities, the material can be placed in a sealed bag or container for collection by a licensed waste disposal company.[3]

  • Contaminated packaging should be treated as hazardous waste and disposed of in accordance with local and national regulations.[3]

Important Considerations:

  • Do not flush 4-Acetamidobenzoic acid into surface water or the sanitary sewer system.

  • Prevent the product from entering drains.[3]

  • Waste material must be disposed of in accordance with national and local regulations.

Hazard and Protection Summary

To facilitate a quick safety assessment, the following table summarizes the key hazards and required protective measures for 4-Acetamidobenzoic acid.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Contact Irritant.[1]Chemical-resistant gloves, protective clothing, and chemical-resistant boots.[1]
Eye Contact Irritant.[1]Protective safety goggles.[1]
Inhalation May be harmful.[1]Ensure adequate ventilation or use in a chemical fume hood.[1]
Ingestion May be harmful.[1]Do not eat, drink, or smoke when handling.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Acetamidobenzoic acid.

cluster_0 Initial Assessment cluster_1 Disposal Path cluster_2 Final Steps start Start: 4-Acetamidobenzoic Acid Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill or Residue assess_quantity->small_spill Small large_quantity Large Quantity or Bulk Waste assess_quantity->large_quantity Large licensed_disposal Package for Licensed Waste Disposal small_spill->licensed_disposal incineration Dissolve in Combustible Solvent & Incinerate large_quantity->incineration decontaminate Decontaminate Area & PPE incineration->decontaminate licensed_disposal->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for 4-Acetamidobenzoic acid.

References

Essential Safety and Logistical Information for Handling Ethyl 4-acetamidobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with step-by-step procedural guidance to foster a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for Ethyl 4-acetamidobenzoate is limited, the structurally related compound, Ethyl 4-aminobenzoate, is known to cause skin and eye irritation and may cause an allergic skin reaction.[1][2] Therefore, it is prudent to handle this compound as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3][4]

The following table summarizes the recommended Personal Protective Equipment (PPE) for various operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solids Handling ANSI Z87.1-compliant safety gogglesNitrile or neoprene glovesFull-length lab coatRecommended to be performed in a chemical fume hood or a containment ventilated enclosure (powder containment hood). If not feasible, a NIOSH-approved respirator for particulates is advised.
Solution Preparation and Transfers ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazardNitrile or neoprene glovesFull-length lab coatWork should be conducted in a chemical fume hood.
Spill Cleanup ANSI Z87.1-compliant safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatA NIOSH-approved respirator with particulate cartridges is recommended.
Waste Disposal ANSI Z87.1-compliant safety gogglesNitrile or neoprene glovesFull-length lab coatNot generally required if handling sealed waste containers.

Operational Plans

1. Weighing and Handling Solids:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[3] Cover the work surface with absorbent bench paper.

  • Enclosure: Whenever possible, handle the powder within a chemical fume hood or a powder containment hood to minimize inhalation exposure.[5]

  • Procedure:

    • Use a dedicated scoop or spatula for transferring the powder.

    • To avoid generating dust, do not pour the powder directly from the container.

    • Keep the container with this compound tightly closed when not in use.[3]

    • After weighing, carefully clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum. Avoid dry sweeping.

2. Solution Preparation:

  • Location: All solution preparation should be performed in a chemical fume hood to control potential vapors and splashes.

  • Procedure:

    • Slowly add the solvent to the weighed this compound to prevent splashing.

    • If heating or sonication is required, ensure the vessel is properly sealed or equipped with a condenser.

    • Clearly label the final solution with the chemical name, concentration, solvent, preparation date, and your initials.

3. Spill Cleanup:

  • Minor Spill (in a fume hood):

    • Containment: Use absorbent pads to surround the spill.

    • Cleanup: Carefully wipe up the material with damp paper towels, working from the outside in.

    • Disposal: Place the used absorbent materials into a sealed, labeled hazardous waste bag.

    • Decontamination: Clean the spill area with an appropriate solvent or detergent, followed by water.

  • Major Spill (outside a fume hood):

    • Evacuate: Immediately alert others and evacuate the area.

    • Secure: Restrict access to the spill area.

    • Notify: Inform your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[5]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the principal investigator and safety officer before any work begins. These protocols should include a step-by-step description of the procedure, a list of all chemicals and equipment to be used, and a specific risk assessment for each step.

Logical Workflow for PPE Selection

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operation Safe Operation start Task Involving this compound assess_hazards Assess Potential for Exposure (Dust, Splash, Aerosol) start->assess_hazards eye_protection Select Eye Protection (Goggles or Face Shield) assess_hazards->eye_protection Splash/Particle Risk hand_protection Select Hand Protection (Nitrile/Neoprene Gloves) assess_hazards->hand_protection Skin Contact Risk body_protection Select Body Protection (Lab Coat/Apron) assess_hazards->body_protection Contamination Risk respiratory_protection Select Respiratory Protection (Fume Hood or Respirator) assess_hazards->respiratory_protection Inhalation Risk perform_task Perform Task Following Standard Operating Procedures eye_protection->perform_task hand_protection->perform_task body_protection->perform_task respiratory_protection->perform_task decontaminate Decontaminate Work Area perform_task->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Ethyl 4-acetamidobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.